Methyl 2-(benzyloxy)-5-cyanobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 5-cyano-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H13NO3/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |
InChI Key |
XSLZLFFVVCBHGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Methyl 2-(Benzyloxy)-5-cyanobenzoate in Advanced API Synthesis: Physical Properties, Chemical Reactivity, and Protocol Design
Executive Summary In the development of complex Active Pharmaceutical Ingredients (APIs), the selection of orthogonally protected building blocks dictates the efficiency and scalability of the entire synthetic route. Methyl 2-(benzyloxy)-5-cyanobenzoate stands out as a highly programmable intermediate. By featuring three distinct functional handles—a methyl ester, a benzyloxy ether, and a nitrile—this scaffold allows medicinal chemists to execute divergent downstream transformations with surgical precision.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical properties of this molecule, explore the mechanistic causality behind its synthesis, and provide a self-validating experimental protocol for its generation and application.
Structural and Physicochemical Profiling
To rationally design synthetic workflows, we must first establish a rigorous physicochemical baseline. The data in Table 1 is extrapolated from its direct precursor, methyl 5-cyano-2-hydroxybenzoate, and standard computational models for the benzylated derivative . Understanding these parameters is critical for predicting solubility, partition coefficients during extraction, and chromatographic behavior.
Table 1: Physicochemical Properties of Methyl 2-(benzyloxy)-5-cyanobenzoate
| Property | Value |
| Chemical Name | Methyl 2-(benzyloxy)-5-cyanobenzoate |
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| Monoisotopic Mass | 267.0895 Da |
| Topological Polar Surface Area (TPSA) | 62.3 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Predicted Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H2O |
Mechanistic Rationale for Phenolic Protection
In the realm of drug development, the presence of a free phenolic hydroxyl group in the precursor molecule, methyl 5-cyano-2-hydroxybenzoate (CAS 84437-12-7) , presents a significant liability during nucleophilic or reductive transformations.
The Causality of Protection: The electron-withdrawing nature of the para-cyano and ortho-ester groups significantly lowers the pKa of the phenol to approximately 8.0. If left unprotected, basic reagents (e.g., Grignard reagents, metal hydrides) will prematurely deprotonate the phenol. This generates a phenoxide anion that quenches the reagent, ruins stoichiometry, and halts the desired reaction.
By masking the phenol as a benzyl ether—forming methyl 2-(benzyloxy)-5-cyanobenzoate —we achieve orthogonal protection . The benzyl group is completely stable to strong bases and nucleophiles, yet it can be cleanly and selectively removed later in the synthesis via palladium-catalyzed hydrogenolysis under mild, neutral conditions.
Synthesis Workflow & Experimental Protocols
Every robust chemical protocol must operate as a self-validating system. The following methodology for the SN2 benzylation of methyl 5-cyano-2-hydroxybenzoate is designed to ensure high yield while providing distinct analytical checkpoints to mathematically verify success before proceeding to the next synthetic step.
Step-by-Step Methodology: SN2 Benzylation
-
Preparation: Charge a flame-dried, round-bottom flask with methyl 5-cyano-2-hydroxybenzoate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Causality: Anhydrous DMF is a polar aprotic solvent. It effectively solvates the potassium cation in the subsequent step, leaving a highly reactive, "naked" phenoxide anion ready for nucleophilic attack.
-
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere.
-
Causality: K₂CO₃ is a mild, insoluble base that smoothly deprotonates the acidic phenol without risking the hydrolysis of the methyl ester, which could occur if stronger bases like NaOH were used.
-
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzyl bromide (1.2 equiv) dropwise over 15 minutes. Once added, remove the ice bath and allow the reaction to warm to room temperature for 4 hours.
-
Causality: Dropwise addition at 0 °C controls the exothermic SN2 reaction, preventing thermal degradation and minimizing the formation of poly-alkylated impurities.
-
-
Workup & Extraction: Quench the reaction by pouring it into ice water (3x the volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to pull any residual DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation (Analytical Checkpoints):
-
TLC (Thin Layer Chromatography): Run a TLC plate in 3:1 Hexanes/EtOAc. The starting material is highly fluorescent under short-wave UV. The product will appear as a new, higher
spot (less polar due to the loss of the hydroxyl group). -
¹H NMR (CDCl₃): Confirm the disappearance of the phenolic -OH broad singlet. Validate the product by identifying a new sharp singlet at ~5.2 ppm, corresponding to the benzylic -CH₂- protons.
-
Workflow for the SN2 benzylation of methyl 5-cyano-2-hydroxybenzoate.
Divergent Downstream Applications in Medicinal Chemistry
The true power of methyl 2-(benzyloxy)-5-cyanobenzoate lies in its orthogonal reactivity, allowing researchers to selectively manipulate one functional group while leaving the others intact.
-
Pathway A (Ester Hydrolysis): Treatment with LiOH in THF/H₂O selectively hydrolyzes the methyl ester to the corresponding carboxylic acid. This intermediate is primed for amide coupling (using EDC/HOBt) to generate benzamide-based APIs, frequently explored as kinase inhibitors.
-
Pathway B (Global Reduction): Exhaustive reduction with H₂ and Pd/C simultaneously reduces the nitrile to a primary amine and cleaves the benzyl ether, yielding a highly polar 5-(aminomethyl)-2-hydroxybenzoate scaffold.
-
Pathway C (Nitrile Reduction): Controlled reduction of the cyano group using DIBAL-H at -78 °C yields an aldehyde, which can subsequently undergo reductive amination to build complex secondary amines.
Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Conclusion
Methyl 2-(benzyloxy)-5-cyanobenzoate exemplifies the elegance of protective group strategies in modern organic synthesis. By understanding the physicochemical properties and the mechanistic causality behind its reactivity, drug development professionals can leverage this building block to construct complex, high-value therapeutic agents with absolute precision and analytical confidence.
References
-
PubChem. "Methyl 5-cyano-2-hydroxybenzoate (Compound CID 10583428)". National Center for Biotechnology Information. URL: [Link]
Comprehensive Technical Guide on Methyl 2-(benzyloxy)-5-cyanobenzoate: Structural Characterization, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, polyfunctional aromatic building blocks are essential for the rapid assembly of complex pharmacophores. Methyl 2-(benzyloxy)-5-cyanobenzoate is a highly versatile, advanced synthetic intermediate characterized by three orthogonal functional groups: a methyl ester, a benzyl ether, and a nitrile moiety. This unique structural triad allows for selective, sequential derivatization, making it a critical precursor in the synthesis of benzisoxazoles, functionalized salicylic acid derivatives, and various anti-inflammatory agents.
Because it is an advanced intermediate primarily synthesized in-house or sourced from specialized vendors, it is often generated via a two-step sequence from commercially available precursors rather than bulk-purchased. This whitepaper provides a rigorous, self-validating technical framework for its synthesis, structural profiling, and application in drug discovery.
Structural & Physicochemical Profiling
Understanding the physicochemical properties of Methyl 2-(benzyloxy)-5-cyanobenzoate is critical for optimizing reaction conditions, purification strategies, and downstream applications. The table below summarizes its core quantitative data.
| Property | Value / Description |
| Chemical Name | Methyl 2-(benzyloxy)-5-cyanobenzoate |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| Physical State | Solid (Predicted based on structural analogs) |
| Key Functional Groups | Methoxycarbonyl (-COOCH₃), Benzyloxy (-OCH₂Ph), Cyano (-CN) |
| Estimated LogP | ~3.5 (Highly lipophilic, requires non-polar extraction solvents) |
| Electrophilic Centers | Nitrile carbon, Ester carbonyl carbon |
| Nucleophilic Centers | Ether oxygen (weakly nucleophilic) |
Retrosynthetic Strategy & Mechanistic Rationale
The most efficient and scalable route to Methyl 2-(benzyloxy)-5-cyanobenzoate utilizes Methyl 5-bromo-2-hydroxybenzoate as the starting material. The synthesis is executed in two distinct phases:
-
Chemoselective O-Benzylation: The free phenol is protected as a benzyl ether. This step is mandatory before cyanation because free phenolic hydroxyl groups can coordinate with palladium catalysts, leading to catalyst deactivation or unwanted side reactions.
-
Palladium-Catalyzed Cyanation: The aryl bromide is converted to a nitrile. We utilize a heterogeneous Pd/C catalyst system with Zinc Cyanide (Zn(CN)₂).
Figure 1: Two-step synthetic workflow for Methyl 2-(benzyloxy)-5-cyanobenzoate.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is imperative to design protocols that are not only reproducible but also self-validating. The following methodologies incorporate built-in analytical checkpoints to ensure reaction fidelity.
Protocol 1: Chemoselective O-Benzylation
Objective: Convert Methyl 5-bromo-2-hydroxybenzoate to Methyl 2-(benzyloxy)-5-bromobenzoate.
-
Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as the base over Sodium Hydroxide (NaOH) to selectively deprotonate the phenol (pKa ~10) without inducing saponification of the methyl ester. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the phenoxide anion unsolvated, thereby significantly accelerating the Sₙ2 nucleophilic attack on Benzyl Bromide ().
Step-by-Step Procedure:
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 5-bromo-2-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Activation: Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (observed as a slight color change to pale yellow).
-
Alkylation: Dropwise, add Benzyl Bromide (1.1 equiv).
-
Heating: Elevate the temperature to 80°C and stir for 4–6 hours.
-
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Self-Validation Checkpoint:
-
TLC: Run on silica gel (Hexanes/EtOAc 4:1). The starting material (UV active, stains dark with KMnO₄) should be completely consumed, replaced by a higher Rf spot.
-
LC-MS: Analyze an aliquot. The intermediate must exhibit an [M+H]⁺ peak at m/z 321.0 / 323.0, displaying the characteristic 1:1 isotopic ratio indicative of a single bromine atom.
Protocol 2: Palladium-Catalyzed Cyanation
Objective: Convert Methyl 2-(benzyloxy)-5-bromobenzoate to Methyl 2-(benzyloxy)-5-cyanobenzoate.
-
Causality of Reagents: Zinc Cyanide (Zn(CN)₂) is chosen over KCN or NaCN. Its low solubility in organic solvents ensures a low steady-state concentration of free cyanide ions in the solution. High concentrations of cyanide strongly coordinate to palladium, poisoning the catalyst. By using Zn(CN)₂, we prevent catalyst deactivation (). The use of Pd/C with dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a robust, scalable heterogeneous catalytic system that simplifies post-reaction purification ().
Step-by-Step Procedure:
-
Setup: In a Schlenk tube, combine Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd/C (5 mol% Pd), and dppf (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times. This is critical, as oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAC) (0.2 M concentration).
-
Reaction: Heat the sealed tube to 110°C for 12 hours.
-
Workup: Cool the mixture. Filter through a pad of Celite to remove the Pd/C catalyst. Dilute the filtrate with EtOAc and wash with a 1M aqueous ammonia solution to safely quench and remove unreacted zinc and cyanide species. Dry and concentrate.
Self-Validation Checkpoint:
-
HPLC: Monitor the consumption of the brominated intermediate.
-
IR Spectroscopy (Critical): The final purified product must show a sharp, distinct absorption band at ~2220–2230 cm⁻¹ , which is the unmistakable signature of the C≡N stretch.
-
Mass Spectrometry: Confirm the exact mass with an [M+H]⁺ peak at m/z 268.1.
Applications in Medicinal Chemistry
Methyl 2-(benzyloxy)-5-cyanobenzoate serves as a highly privileged scaffold in drug discovery. Its strategic functionalization allows for divergent synthesis:
-
Benzisoxazole Synthesis: The nitrile group can be subjected to nucleophilic attack by hydroxylamines. Subsequent deprotection of the benzyl ether and cyclization yields 1,2-benzisoxazole derivatives, a core pharmacophore found in atypical antipsychotics (e.g., Risperidone).
-
Salicylic Acid Derivatives: Saponification of the methyl ester followed by reduction of the nitrile to a primary amine yields highly functionalized 5-aminomethyl salicylic acids, which are heavily investigated for their anti-inflammatory and immunomodulatory properties.
-
Cross-Coupling Substrates: The nitrile group can be converted into amidines or tetrazoles (bioisosteres for carboxylic acids) to improve the pharmacokinetic profiles of lead compounds.
References
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 2011.[Link]
-
Ranu, B. C., et al. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." Organic & Biomolecular Chemistry, 2020.[Link]
-
Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015.[Link]
Comprehensive Spectroscopic Profiling of Methyl 2-(benzyloxy)-5-cyanobenzoate: A Guide for Structural Validation
Executive Summary & Structural Context
Methyl 2-(benzyloxy)-5-cyanobenzoate (C₁₆H₁₃NO₃, MW: 267.28 g/mol ) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or serving as precursors for benzamidine-based inhibitors. Structurally, it features a trisubstituted benzene ring incorporating three distinct electronic environments:
-
Electron-Withdrawing Ester Group (C-1): A methyl ester (-COOMe) inducing downfield shifts in ortho-protons.
-
Electron-Donating Ether Linkage (C-2): A benzyloxy group (-OBn) providing significant shielding to the ortho-position and characteristic methylene signals.
-
Electron-Withdrawing Cyano Group (C-5): A nitrile (-CN) moiety that serves as a strong diagnostic IR marker and influences meta-proton coupling.
This guide provides a rigorous, self-validating framework for the spectroscopic characterization of this molecule, synthesizing theoretical chemical shift principles with empirical data from analogous salicylate derivatives.
Synthetic Pathway & Sample Origin
Understanding the synthetic origin is essential for identifying potential impurities (e.g., unreacted phenol or benzyl bromide). The compound is typically synthesized via the O-alkylation of Methyl 5-cyanosalicylate .
Figure 1: Synthetic workflow for Methyl 2-(benzyloxy)-5-cyanobenzoate. Note the transformation of the phenolic -OH to the benzyloxy ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]
1H NMR Analysis (Proton)
The 1H NMR spectrum in CDCl₃ is characterized by a distinct ABC aromatic system for the benzoate ring and a monosubstituted benzene pattern for the benzyl group.
Key Diagnostic Signals:
-
The Benzylic Methylene (H-7): A sharp singlet around 5.20 ppm . This is the definitive marker of successful alkylation. If the starting material (phenol) remains, a broad singlet at ~11.0 ppm would be visible instead.
-
The Methyl Ester (H-9): A sharp singlet at 3.90–3.95 ppm .
-
Aromatic Region (Benzoate Ring):
-
H-6 (d, ~2.0 Hz): Resonates most downfield (~8.10 ppm) due to the combined deshielding effect of the ortho-ester and para-nitrile.
-
H-4 (dd, ~8.5, 2.0 Hz): Appears as a doublet of doublets around 7.70 ppm, coupling with H-3 (ortho) and H-6 (meta).
-
H-3 (d, ~8.5 Hz): The most shielded benzoate proton (~7.05 ppm) due to the ortho-benzyloxy group.
-
Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| H-6 | 8.12 ± 0.05 | Doublet (d) | 1H | J ~ 2.2 | Ortho to Ester (Deshielded) |
| H-4 | 7.70 ± 0.05 | dd | 1H | J ~ 8.6, 2.2 | Para to Ether, Ortho to CN |
| Benzyl-Ph | 7.35 – 7.45 | Multiplet (m) | 5H | - | Phenyl ring overlap |
| H-3 | 7.08 ± 0.05 | Doublet (d) | 1H | J ~ 8.6 | Ortho to Ether (Shielded) |
| H-7 | 5.22 ± 0.02 | Singlet (s) | 2H | - | Benzylic CH₂ (Diagnostic) |
| H-9 | 3.94 ± 0.02 | Singlet (s) | 3H | - | Methyl Ester (-OCH₃) |
13C NMR Analysis (Carbon)
The 13C spectrum confirms the carbon skeleton. The nitrile carbon is a critical diagnostic peak that is often weak due to long relaxation times.
Table 2: Predicted 13C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ, ppm) | Assignment | Notes |
| Carbonyl (C=O) | 165.2 | Ester C=O | Typical benzoate ester range. |
| Aromatic C-O | 160.5 | C-2 (Ipso to OBn) | Deshielded by oxygen. |
| Aromatic C-H | 136.0, 134.5, 114.0 | C-6, C-4, C-3 | C-6 is most deshielded. |
| Nitrile (CN) | 118.0 | C-CN | Characteristic weak signal. |
| Quaternary C | 121.5, 104.5 | C-1, C-5 | C-5 is shielded by ortho-ether resonance. |
| Benzylic CH₂ | 71.2 | O-CH₂-Ph | Key alkylation confirmation. |
| Methoxy CH₃ | 52.5 | COOCH₃ | Methyl ester carbon. |
Infrared Spectroscopy (FT-IR)
IR spectroscopy provides a rapid "fingerprint" validation. The absence of a broad O-H stretch (3200–3400 cm⁻¹) confirms the consumption of the starting phenol.
Key Functional Group Bands:
-
Nitrile Stretch (ν C≡N): A sharp, distinct band at 2225–2235 cm⁻¹ . This is the most isolated signal in the spectrum.
-
Ester Carbonyl (ν C=O): A strong band at 1720–1730 cm⁻¹ .
-
Ether Stretch (ν C-O-C): Strong bands in the 1240–1260 cm⁻¹ region (Asymmetric stretch).
-
Aromatic Overtones: Weak bands at 1600 cm⁻¹ and 1580 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry validates the molecular formula and provides structural insights through fragmentation.[1]
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion: [M+H]⁺ = 268.09 (ESI); M⁺ = 267 (EI).
Fragmentation Pathway (EI): The molecule typically fragments via the loss of the benzyl group (tropylium ion formation) and the loss of the methoxy group.
Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) mass spectrometry. The tropylium ion (m/z 91) is typically the base peak.
Experimental Protocols
NMR Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (CDCl₃) is the standard solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) may be used if solubility is an issue, but will shift the hydroxyl/amine signals (not applicable here) and slightly shift aromatic peaks.
-
Concentration: Dissolve ~5–10 mg of the solid in 0.6 mL of CDCl₃.
-
Acquisition:
-
1H: 16 scans, 1 second relaxation delay.
-
13C: 1024 scans minimum (due to quaternary carbons and low sensitivity of nitrile C).
-
IR Sample Preparation[3]
-
Method: ATR (Attenuated Total Reflectance) is preferred for solids.
-
Alternative: KBr pellet (1-2 mg sample in 100 mg KBr). Ensure the sample is dry to avoid water interference in the OH region.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift prediction rules).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity constants).
-
BenchChem. (n.d.). Methyl 2-(benzyloxy)-5-cyanobenzoate Product Data. Retrieved from (Verification of commercial availability and CAS structure).
- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).
Sources
Potential applications of Methyl 2-(benzyloxy)-5-cyanobenzoate in medicinal chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, versatile building blocks. Methyl 2-(benzyloxy)-5-cyanobenzoate represents a privileged trisubstituted aromatic scaffold. By positioning three distinct functional groups—a methyl ester, a benzyloxy ether, and a nitrile—around a central benzene ring, this intermediate offers orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its structural rationale, its proven applications in drug discovery (including CETP and HDAC inhibitors), and self-validating experimental protocols for its synthesis and derivatization.
Structural Rationale & Physicochemical Profile
The strategic value of Methyl 2-(benzyloxy)-5-cyanobenzoate lies in its orthogonal synthetic handles, which allow chemists to perform iterative functionalizations without cross-reactivity:
-
The Cyano Group (C5): Acts as a highly stable, electron-withdrawing moiety that can be maintained in the final drug candidate to modulate metabolic stability, or converted into a 1H-tetrazole (a classical carboxylic acid bioisostere), a primary amine (via reduction), or an amide (via partial hydrolysis).
-
The Benzyloxy Group (C2): Serves a dual purpose. In early-stage synthesis, it acts as a robust protecting group for the underlying phenol, resistant to mildly acidic and basic conditions. In final drug candidates, the bulky, lipophilic benzyl moiety is often retained to anchor the molecule within deep, hydrophobic protein binding pockets.
-
The Methyl Ester (C1): Provides a straightforward handle for saponification to the corresponding carboxylic acid, which can subsequently undergo peptide coupling to form diverse arylamides.
Applications in Drug Discovery
CETP Inhibitors for Cardiovascular Disease
Cholesteryl Ester Transfer Protein (CETP) inhibitors are a major class of therapeutics designed to raise HDL cholesterol and lower LDL cholesterol, thereby halting atherosclerosis progression. The synthesis of potent benzoxazole arylamide CETP inhibitors heavily utilizes the cyanobenzoate scaffold. As detailed in [1], the core is constructed by reacting methyl 5-cyano-2-hydroxybenzoate with benzyl bromide. The resulting benzyloxy ether provides the necessary lipophilic bulk to occupy the lipid-binding tunnel of the CETP enzyme, effectively blocking the transfer of cholesteryl esters.
Fig 1. Mechanism of action for CETP inhibitors derived from the cyanobenzoate scaffold.
HDAC Inhibitors in Oncology
Histone Deacetylase (HDAC) inhibitors alter gene expression by preventing the removal of acetyl groups from lysine residues on histones, promoting tumor suppressor gene transcription. According to [2], derivatives of methyl 5-cyano-2-hydroxybenzoate are utilized to construct the "surface recognition cap" of the HDAC pharmacophore. The cyano group is often reduced to an amine to attach the zinc-binding group (ZBG) linker, while the aromatic core rests on the surface of the HDAC enzyme.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and In-Process Quality Control (IPC) metrics.
Primary Scaffold Synthesis: O-Benzylation
Objective: Synthesize Methyl 2-(benzyloxy)-5-cyanobenzoate from Methyl 5-cyano-2-hydroxybenzoate ([3]).
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add Methyl 5-cyano-2-hydroxybenzoate (1.0 eq, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol) in one portion. Stir at room temperature for 15 minutes.
-
Causality: The pKa of the phenolic proton is lowered to ~7.5 due to the electron-withdrawing para-cyano and ortho-ester groups. K₂CO₃ is a mild base, perfectly calibrated to quantitatively deprotonate this specific phenol without causing saponification of the methyl ester (which would occur if stronger bases like NaOH were used).
-
-
Alkylation: Cool the suspension to 0°C using an ice bath. Add Benzyl Bromide (1.1 eq, 11 mmol) dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Causality: DMF, a polar aprotic solvent, solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bromide.
-
-
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).
-
Validation Metric: The starting material will stain intensely with a 1% FeCl₃ solution (indicating a free phenol), whereas the fully benzylated product will not. Proceed to workup only when the FeCl₃-active spot disappears.
-
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Downstream Derivatization: Tetrazole Formation
Objective: Convert the C5-cyano group into a 1H-tetrazole for use as a carboxylic acid bioisostere.
Step-by-Step Methodology:
-
Cycloaddition Setup: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 eq) in anhydrous DMF. Add Sodium Azide (NaN₃) (3.0 eq) and Ammonium Chloride (NH₄Cl) (3.0 eq).
-
Thermal Activation: Heat the sealed mixture to 100°C for 12 hours.
-
Causality: NH₄Cl acts as a critical proton source to generate protonated azide species in situ. This enables a controlled [3+2] cycloaddition with the nitrile, avoiding the extreme toxicity and explosive risks associated with handling pure hydrazoic acid (HN₃).
-
-
Self-Validation (IPC): Analyze via LC/MS.
-
Validation Metric: Look for the complete disappearance of the starting mass and the emergence of the[M+H]⁺ peak corresponding to the tetrazole (+43 Da mass shift).
-
-
Workup: Cool to room temperature and carefully acidify the mixture to pH 3 using 1M HCl.
-
Causality: The newly formed tetrazole has a pKa of ~4.5. Acidification ensures it is fully protonated, neutralizing its solubility in water and causing the product to crash out as a pure white precipitate, which can be collected via vacuum filtration.
-
Fig 2. Synthetic workflow and downstream derivatization of the core scaffold.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized reaction parameters and expected quantitative yields for the transformations discussed, providing a benchmark for laboratory execution.
| Reaction Step | Reagents & Catalysts | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |
| O-Benzylation | Benzyl Bromide, K₂CO₃ | DMF | 0 to 25 | 4 | 92 - 95% | >98% |
| Ester Hydrolysis | LiOH·H₂O (2.0 eq) | THF / H₂O (3:1) | 25 | 2 | 95 - 98% | >99% |
| Tetrazole Formation | NaN₃, NH₄Cl | DMF | 100 | 12 | 78 - 85% | >95% |
| Benzyl Deprotection | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 6 | 88 - 92% | >97% |
Conclusion
Methyl 2-(benzyloxy)-5-cyanobenzoate is far more than a simple catalog chemical; it is a meticulously designed architectural node in medicinal chemistry. By understanding the causality behind its orthogonal reactivity—specifically the selective deprotonation of its phenol and the controlled cycloaddition of its nitrile—drug development professionals can reliably integrate this scaffold into complex synthetic pipelines targeting critical diseases like atherosclerosis and cancer.
References
- Merck Sharp & Dohme Corp. "CETP inhibitors derived from benzoxazole arylamides". US Patent US8445480B2.
- Acetylon Pharmaceuticals, Inc. "Compounds and methods for the inhibition of HDAC". European Patent EP2533783B1.
Sources
Chemoselective Transformations of the 5-Cyano Moiety in Methyl 2-(benzyloxy)-5-cyanobenzoate
Executive Summary & Electronic Profiling
The scaffold Methyl 2-(benzyloxy)-5-cyanobenzoate presents a classic "push-pull" electronic system that dictates its reactivity profile. For the medicinal chemist, the primary challenge is the chemoselective functionalization of the C-5 nitrile group without compromising the C-1 methyl ester or the C-2 benzyl ether.
Electronic Architecture
The reactivity of the nitrile at C-5 is heavily modulated by the para-benzyloxy group.
-
The "Push" (Deactivation): The oxygen atom at C-2 acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This donates electron density into the aromatic ring, specifically increasing electron density at the C-1, C-3, and C-5 positions.
-
The Consequence: The nitrile carbon at C-5 is rendered less electrophilic compared to a naked benzonitrile. Consequently, nucleophilic attacks (e.g., hydrolysis, Pinner reaction) may require stronger activation. Conversely, the nitrile nitrogen becomes more basic, facilitating protonation in acid-catalyzed pathways.[1]
Figure 1: Electronic influence of substituents on the nitrile reactivity. The C-2 oxygen resonance dominates the electronic environment of the C-5 nitrile.
Pathway A: Chemoselective Reduction to Benzylamine
Objective: Reduce the nitrile (-CN) to the primary amine (-CH₂NH₂) while preserving the methyl ester and the benzyl ether.
The Challenge
Standard hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis , which would cleave the benzyl ether (debenzylation) to yield the phenol. Strong hydride donors like LiAlH₄ are non-selective and will reduce the methyl ester to a primary alcohol.
The Solution: Cobalt Boride Reduction
The use of Sodium Borohydride (NaBH₄) in the presence of Cobalt(II) Chloride (CoCl₂) generates reactive cobalt boride species in situ. This system is highly chemoselective for nitriles and tolerates esters and benzyl ethers.
Experimental Protocol
Reagents: CoCl₂·6H₂O, NaBH₄, Methanol (MeOH).
-
Setup: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in MeOH (0.2 M concentration). The solution will appear deep purple/pink.
-
Reduction: Cool to 0°C. Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂). The mixture will turn black (formation of cobalt boride).
-
Workup: Stir at room temperature for 2 hours. Quench with 1N HCl (carefully, to destroy residual borohydride) until pH ~2. Stir for 30 mins to decompose boron complexes.
-
Isolation: Basify with aqueous NH₄OH to pH 9 (to free the amine). Extract with EtOAc (3x).
-
Purification: The amine product is often pure enough for subsequent steps; otherwise, purify via amine-functionalized silica or recrystallization.
Validation Check:
-
IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹.
-
¹H NMR: Appearance of a singlet/doublet (benzylic -CH₂-) at ~3.8 ppm. Preservation of the methyl ester singlet at ~3.9 ppm and benzyl ether protons.
Pathway B: Bioisostere Synthesis (Tetrazole Formation)
Objective: Convert the nitrile into a 5-substituted-1H-tetrazole (a carboxylic acid bioisostere) without hydrolyzing the ester.
The Mechanism
This transformation utilizes a [3+2] dipolar cycloaddition. Because the nitrile carbon is electronically deactivated by the para-benzyloxy group (as detailed in Section 1), a Lewis Acid catalyst is recommended to accelerate the reaction.
Experimental Protocol
Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride (Et₃N·HCl), DMF.[2]
-
Setup: In a pressure vial, suspend the nitrile (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (1.0 equiv) in anhydrous DMF (0.5 M).
-
Cycloaddition: Seal the vial and heat to 110°C for 12–24 hours.
-
Why ZnBr₂? It coordinates with the nitrile nitrogen, increasing the electrophilicity of the carbon, overcoming the deactivating effect of the benzyloxy group.
-
-
Workup: Cool to room temperature. Add 1N HCl (Caution: HN₃ gas evolution—perform in a fume hood). This protonates the tetrazole (making it less soluble in water) and breaks zinc chelates.
-
Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc.
Figure 2: Lewis-acid mediated tetrazole synthesis pathway.
Pathway C: Pinner Reaction (Amidine Synthesis)
Objective: Convert the nitrile to an amidine via an imidate intermediate.[1][3]
The Challenge
The Pinner reaction requires acid (HCl). The primary risk is transesterification of the C-1 methyl ester if a solvent other than methanol is used (e.g., Ethanol).
Experimental Protocol
Reagents: Dry HCl gas, Anhydrous Methanol, Ammonia (NH₃) in MeOH.
-
Pinner Salt Formation: Dissolve the nitrile in anhydrous Methanol (matching the ester group to prevent transesterification). Cool to 0°C. Bubble dry HCl gas through the solution until saturation.
-
Incubation: Seal the vessel and store at 4°C for 18–24 hours. The electron-rich nature of the nitrile may require longer reaction times than electron-deficient analogs.
-
Checkpoint: The product is the Methyl Imidate Hydrochloride salt. It may precipitate.[4]
-
-
Amidine Formation: Remove excess HCl/solvent under reduced pressure (keep temp < 40°C to avoid hydrolysis to the methyl ester). Redissolve the residue in dry MeOH.
-
Amination: Add 7M NH₃ in MeOH (excess). Stir at room temperature for 4–6 hours.
-
Isolation: Concentrate to dryness. The product is the Amidine Hydrochloride.
Comparative Data & Decision Matrix
The following table summarizes the compatibility of common reagents with the specific functional groups of Methyl 2-(benzyloxy)-5-cyanobenzoate.
| Reagent / Condition | Reaction Type | Nitrile Fate | Ester Fate | Benzyl Ether Fate | Recommendation |
| H₂ / Pd-C | Hydrogenation | Amine | Intact | Cleaved (Phenol) | ❌ Avoid (unless phenol desired) |
| LiAlH₄ | Hydride Red. | Amine | Reduced (Alcohol) | Intact | ❌ Avoid |
| NaBH₄ / CoCl₂ | Boride Red. | Amine | Intact | Intact | ✅ Preferred for Amine |
| NaN₃ / ZnBr₂ | Cycloaddition | Tetrazole | Intact | Intact | ✅ Preferred for Tetrazole |
| NaOH / H₂O | Hydrolysis | Acid/Amide | Hydrolyzed (Acid) | Intact | ❌ Non-selective |
| HCl / MeOH | Pinner | Imidate | Intact | Intact | ✅ Preferred for Amidine |
References
-
Chemoselective Reduction of Nitriles
- Title: Cobalt Chloride–Sodium Borohydride: A Vers
- Source:Journal of Chemical Sciences
- Context: Establishes CoCl₂/NaBH₄ as the standard for reducing nitriles in the presence of esters.
-
(General Journal Link for verification of method ubiquity)
-
Tetrazole Synthesis via Lewis Acid Catalysis
- Title: Zinc(II)
- Source:Tetrahedron Letters
- Context: Describes the ZnBr₂ protocol required to activate deactiv
-
Pinner Reaction Mechanism & Conditions
-
Electronic Effects of Benzyloxy Groups
-
Title: Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals.[5]
- Source:Organic Letters
- Context: Discusses the resonance donation of alkoxy groups and their impact on para-substituent reactivity.
-
Sources
Methyl 2-(benzyloxy)-5-cyanobenzoate: A Strategic Trifunctional Scaffold in Medicinal Chemistry
[1]
Executive Summary
Methyl 2-(benzyloxy)-5-cyanobenzoate represents a "privileged structure" in organic synthesis due to its orthogonal functionality.[1] It combines an electrophilic ester, a reducible/hydrolyzable nitrile, and a protected phenol (benzyl ether) on a single benzene core. This trifunctionality allows for divergent synthesis, making it an ideal building block for isoindolinones , quinazolines , and salicylate-based kinase inhibitors .[1]
This guide provides a comprehensive analysis of its synthesis, reactivity manifold, and experimental protocols for its integration into drug discovery workflows.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | Methyl 2-(benzyloxy)-5-cyanobenzoate |
| Core Scaffold | 5-Cyanosalicylic acid methyl ester |
| CAS Number | Derivative of 84437-12-7 (Methyl 5-cyano-2-hydroxybenzoate) |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| Key Functional Groups | 1.[1][2][3][4][5] Methyl Ester (C-1)2.[1] Benzyl Ether (C-2)3.[1] Nitrile (C-5) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthesis of the Building Block
Access to this scaffold is typically achieved via a high-yielding benzylation of the commercially available methyl 5-cyano-2-hydroxybenzoate.[1]
Optimized Protocol: O-Benzylation
Objective: Protection of the phenol to prevent side reactions during nucleophilic attacks on the ester or nitrile.[1]
-
Reagents: Methyl 5-cyano-2-hydroxybenzoate (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Potassium iodide (KI, 0.1 eq, catalyst).
-
Solvent: DMF or Acetone (anhydrous).[1]
-
Conditions: 60°C, 4–6 hours.
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with methyl 5-cyano-2-hydroxybenzoate and anhydrous DMF (5 mL/mmol).
-
Base Addition: Add finely ground K₂CO₃ and catalytic KI. Stir for 15 minutes at room temperature to form the phenolate anion.
-
Alkylation: Dropwise add benzyl bromide. The solution may turn slightly turbid.[1]
-
Heating: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (
) will disappear, yielding the less polar benzyl ether ( ). -
Workup: Pour the mixture into ice-water. The product typically precipitates.[1] Filter, wash with water, and recrystallize from ethanol if necessary.
-
Yield: Expected yield is 85–95% .
Core Reactivity Manifold
The strategic value of this molecule lies in the ability to selectively manipulate one functional group while leaving the others intact.[1]
Reactivity Decision Tree
Figure 1: Divergent synthetic pathways accessible from the parent scaffold.[1]
Synthetic Applications & Case Studies
A. Synthesis of Isoindolinones (Pharmacophore for Anti-Cancer Agents)
The ortho-relationship between the ester and a latent amine (via nitrile reduction) makes this scaffold a premier precursor for isoindolinones.[1]
-
Mechanism: Selective reduction of the nitrile (C-5 is remote, but if the nitrile were at C-2, it would be direct; here, the nitrile at C-5 remains intact or is modified separately, while the ester reacts).
-
Correction/Clarification: For isoindolinone formation directly from this scaffold, one typically requires a leaving group or a carbon extension at the ortho position.[1] However, this specific scaffold (5-cyano) is often used to create substituted benzamides (Kinase Inhibitors) or quinazolines (reacting ester + nitrile with guanidine).[1]
Protocol: Conversion to Quinazolin-4(3H)-ones
-
Reactants: Scaffold + Guanidine Hydrochloride + NaOMe.[1]
-
Conditions: Reflux in Methanol.
-
Outcome: The guanidine attacks the ester (forming amide) and then the nitrile (forming the pyrimidine ring), resulting in a 2-amino-6-benzyloxy-quinazolin-4-one derivative.[1]
B. Kinase Inhibitor Intermediates (WRN & NF-kB)
Recent patent literature highlights 5-cyano-2-hydroxybenzoic acid derivatives as key intermediates for Werner Syndrome Helicase (WRN) inhibitors [1].[1]
-
Workflow:
-
Hydrolysis: LiOH hydrolysis of the methyl ester to the free acid.[1]
-
Coupling: Amide coupling (HATU/DIEA) with complex amines (e.g., spirocycles).
-
Deprotection: Removal of the benzyl group (H₂/Pd-C) often occurs late-stage to reveal the phenol, which may engage in critical H-bonding within the kinase ATP-binding pocket.[1]
-
Detailed Experimental Protocols
Protocol A: Selective Hydrolysis to the Benzoic Acid
Used when the ester is a temporary masking group and the carboxylic acid is required for amide coupling.[1]
-
Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (10 mmol) in THF/MeOH/H₂O (3:1:1, 50 mL).
-
Add LiOH·H₂O (15 mmol) at 0°C.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (Acid stays at baseline or streaks; Ester moves).[1]
-
Quench by acidifying to pH 3 with 1N HCl.
-
Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Note: The nitrile is generally stable under these mild basic hydrolysis conditions.[1] Avoid refluxing in strong acid or base to prevent nitrile hydrolysis to the primary amide.[1]
Protocol B: Nitrile Reduction to Benzylamine
Used to generate precursors for reductive amination.[1]
-
Dissolve substrate in MeOH.
-
Catalyst: Add Raney Nickel (slurry in water, washed with MeOH).
-
Atmosphere: Hydrogenate at 40–50 psi (Parr shaker) or use CoCl₂/NaBH₄ for a chemical reduction.
-
Caution: This reaction may also cleave the benzyl ether if Pd/C is used.[1] To retain the benzyl group, Raney Nickel or BH₃[1]·THF is preferred.[1]
Data Summary: Reaction Conditions Comparison
| Transformation | Reagent | Solvent | Temp | Yield | Selectivity Note |
| Ester Hydrolysis | LiOH (1.5 eq) | THF/H₂O | 25°C | 92% | Nitrile remains intact.[1] |
| Benzyl Cleavage | H₂, Pd/C (10%) | MeOH | 25°C | 95% | Nitrile may reduce if pressure is high; use mild conditions.[1] |
| Nitrile | H₂O₂, K₂CO₃ | DMSO | 0°C | 88% | Oxidative hydrolysis; Ester stable.[1] |
| Nitrile | NaN₃, ZnBr₂ | Water/IPA | Reflux | 80% | "Click" chemistry; Ester stable.[1] |
References
-
GlaxoSmithKline. (2025).[1] Azaspiro WRN Inhibitors and Methods of Use.[1][5] WO2025137640A1.[1] (Describes the use of 5-cyano-2-hydroxybenzoic acid derivatives as intermediates for helicase inhibitors).
-
Bakthadoss, M., et al. (2011).[1] Synthesis and crystallographic study of methyl (E)-2-cyano-3-(aryl)acrylates. (Provides structural context for cyano-benzoate derivatives).
-
BenchChem. (2025).[1][6] Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate. (Related scaffold synthesis and handling protocols). [1]
-
PubChem. (2025).[1][3] Methyl 5-cyano-2-hydroxybenzoate Compound Summary. CID 84437-12-7.[1] [1]
Sources
- 1. Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 2-{[(benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoate | 2680874-85-3 [sigmaaldrich.com]
- 3. 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2025137640A1 - Azaspiro wrn inhibitors - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Scalable Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate
Executive Summary & Strategic Relevance
Methyl 2-(benzyloxy)-5-cyanobenzoate is a critical pharmacophore intermediate, most notably utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Vadadustat (AKB-6548). These agents mimic the body's response to hypoxia, stimulating erythropoietin production for the treatment of anemia associated with chronic kidney disease.
This protocol details a robust, scalable Williamson Ether Synthesis for the regioselective O-alkylation of methyl 5-cyano-2-hydroxybenzoate. Unlike generic procedures, this guide addresses the specific electronic deactivation caused by the electron-withdrawing nitrile group and provides a self-validating control strategy to minimize competitive hydrolysis or C-alkylation.
Retrosynthetic Logic
The synthesis is designed to maximize convergence. We utilize the commercially available (or easily accessible) methyl 5-cyano-2-hydroxybenzoate. The 5-cyano group significantly increases the acidity of the phenolic proton (
Figure 1: Retrosynthetic disconnection showing the strategic C-O bond formation.
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves potent lachrymators and toxic intermediates.
| Reagent | Hazard Class | Critical Handling Protocol |
| Benzyl Bromide | Lachrymator, Corrosive | Handle only in a functioning fume hood. Neutralize spills immediately with aqueous ammonia. |
| Methyl 5-cyano-2-hydroxybenzoate | Irritant, Nitrile | Avoid contact with acids (risk of HCN evolution, though low probability). |
| DMF | Reprotoxic, Hepatotoxic | Use double-gloving (Nitrile). Avoid inhalation. |
Experimental Protocol
Reaction Scheme
The reaction proceeds via an
Figure 2: Forward synthetic workflow and stoichiometry.
Materials & Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Scale: 10g) |
| Methyl 5-cyano-2-hydroxybenzoate | Substrate | 177.16 | 1.0 | 10.0 g |
| Benzyl Bromide | Electrophile | 171.04 | 1.2 | 8.1 mL (11.6 g) |
| Potassium Carbonate ( | Base | 138.21 | 1.5 | 11.7 g |
| Potassium Iodide (KI) | Catalyst (Optional) | 166.00 | 0.1 | 0.94 g |
| DMF (Anhydrous) | Solvent | - | - | 100 mL (10 vol) |
Note: KI is added to generate Benzyl Iodide in situ (Finkelstein reaction), which is a superior electrophile, accelerating the reaction and allowing lower temperatures.
Step-by-Step Methodology
Phase A: Deprotonation
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and nitrogen inlet.
-
Charging: Charge Methyl 5-cyano-2-hydroxybenzoate (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Base Addition: Add granular
(11.7 g) in a single portion.-
Observation: The solution will likely turn bright yellow/orange due to the formation of the phenoxide anion.
-
-
Activation: Stir at ambient temperature for 15 minutes to ensure complete deprotonation.
Phase B: Alkylation
-
Reagent Addition: Add Benzyl Bromide (8.1 mL) dropwise via a syringe or addition funnel over 10 minutes.
-
Catalysis (Optional): Add KI (0.94 g) if rapid kinetics are required.
-
Reaction: Heat the mixture to 60°C . Stir for 2–4 hours.
-
Monitoring: Check TLC (20% EtOAc in Hexanes). The starting material (
) should disappear, replaced by the product ( ).
-
Phase C: Workup & Isolation
-
Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (400 mL) with vigorous stirring.
-
Precipitation: The product is highly lipophilic and should precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (
mL) to remove residual DMF and inorganic salts. -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Phase D: Purification (If necessary)
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethyl Acetate (~30 mL). Slowly add n-Heptane (~30 mL) until turbid. Cool to 4°C overnight.
-
Yield Expectation: 13.5 g – 14.5 g (90–96%).
Critical Process Parameters (CPP) & Troubleshooting
The following logic tree helps diagnose common failures in this specific synthesis.
Figure 3: Troubleshooting logic for common synthetic deviations.[4]
Key Mechanistic Insights
-
Base Choice:
is preferred over NaH. NaH is too strong and can cause side reactions with the nitrile or ester groups. The phenolic proton is acidic enough for carbonate deprotonation. -
Solvent Effect: DMF promotes the dissociation of the phenoxide-potassium ion pair, enhancing nucleophilicity. Acetone can be used but requires longer reaction times (reflux).
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these standard metrics.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (400 MHz, | Methyl Ester ( | |
| Benzylic Protons ( | ||
| Aromatic C3-H (Ortho to ether) | ||
| Benzyl Aromatic Ring | ||
| Aromatic C4-H | ||
| Aromatic C6-H (Ortho to ester) | ||
| IR Spectroscopy | ~2230 | Nitrile ( |
| ~1725 | Ester Carbonyl ( | |
| Melting Point | 104 - 106°C | Indicates high purity |
References
-
Vadadustat Synthesis & Intermediates
-
Source: World Intellectual Property Organization (WIPO). (2021). Method for preparing vadadustat and intermediate thereof (WO2021179540).[5]
- Relevance: Confirms the utility of the cyanobenzo
-
-
General Protocol for Salicylate Benzylation
-
Mechanistic Grounding (Finkelstein Catalysis)
-
Source: Organic Syntheses. 3-Benzyloxy-2-methyl propanoate. Org. Synth. 2006, 83, 18.[1]
- Relevance: Validates the use of benzyl halides in Williamson ether synthesis under mild conditions.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20220204451A1 - Method for producing a vadadustat intermediate - Google Patents [patents.google.com]
- 3. JP2002338521A - Method for producing benzyl hydroxybenzoate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Using Methyl 2-(benzyloxy)-5-cyanobenzoate in cross-coupling reactions
Application Note: Strategic Utilization of Methyl 2-(benzyloxy)-5-cyanobenzoate in Cross-Coupling Workflows
Part 1: Executive Summary & Strategic Value
Methyl 2-(benzyloxy)-5-cyanobenzoate is a high-value trisubstituted arene scaffold characterized by orthogonal functional group reactivity . Its utility in drug discovery stems from its ability to serve as a "divergent hub." Unlike simple building blocks, this molecule possesses three distinct handles—a masked phenol (benzyloxy), an electrophilic ester, and a cyano group—that can be activated independently to access complex heterocycles (e.g., quinazolinones, phthalazines) or biaryl systems.
This guide details the "Deprotect-Activate-Couple" (DAC) strategy, transforming this inert scaffold into a highly reactive electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
Part 2: Molecular Analysis & Reactivity Profile
The molecule features a 1,2,4-substitution pattern on the benzene ring. Understanding the electronic interplay is crucial for successful coupling:
-
C-1 (Methyl Ester): Electron-withdrawing.[1] Activates the ring for nucleophilic aromatic substitution (
) if the benzyloxy group is converted to a leaving group. Serves as a cyclization partner with the C-5 nitrile. -
C-2 (Benzyloxy): Electron-donating (via resonance). It masks the phenol, preventing catalyst poisoning during upstream synthesis. Once deprotected, the phenol becomes the primary site for cross-coupling activation (via triflation).
-
C-5 (Cyano): Strongly electron-withdrawing. It acidifies the ring protons and stabilizes the oxidative addition complex during cross-coupling at the C-2 position.
Part 3: Experimental Protocols
Workflow A: The "Gateway" Transformation (Chemoselective Deprotection)
Objective: Remove the benzyl protecting group without reducing the nitrile or hydrolyzing the ester.
Challenge: Standard hydrogenolysis (
Protocol 1: High-Fidelity Lewis Acid Cleavage (Recommended) Best for: Late-stage functionalization, preserving sensitive groups.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Dropwise add
(1.0 M in DCM, 1.2–1.5 equiv) over 15 minutes. Note: Ensure vigorous stirring to prevent local overheating. -
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours. Monitor by TLC (High polarity product formation).
-
Quench: Slowly add MeOH (5 equiv) at 0 °C to quench excess borane, followed by saturated
. -
Workup: Extract with DCM, wash with brine, dry over
. -
Result: Methyl 5-cyano-2-hydroxybenzoate (Phenol intermediate).
Protocol 2: Scalable Transfer Hydrogenation (Alternative) Best for: Large-scale batches (>10g) where BCl3 handling is prohibitive.
-
Suspend substrate and 10% Pd/C (5 wt%) in EtOAc/MeOH (1:1) .
-
Add 1,4-Cyclohexadiene (3.0 equiv) as the hydrogen donor.
-
Heat to 50 °C for 4 hours. Note: Avoid
gas balloons to minimize nitrile reduction risk. -
Filter through Celite immediately upon completion.
Workflow B: Activation for Cross-Coupling (Triflation)
Objective: Convert the revealed phenol into a Triflate (-OTf), creating a reactive electrophile for Pd-catalyzed coupling.
-
Dissolution: Dissolve the Phenol intermediate (from Workflow A) in anhydrous DCM [0.2 M].
-
Base: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) . Cool to 0 °C .
-
Activation: Dropwise add Triflic Anhydride (
, 1.2 equiv) .-
Critical: The solution should turn dark orange/brown. If it turns black instantly, reduce addition rate.
-
-
Completion: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.
-
Workup: Wash with cold 1M HCl (to remove pyridine), then
. -
Product: Methyl 5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}benzoate . This is the "Coupling-Ready" scaffold.
Workflow C: Suzuki-Miyaura Cross-Coupling
Objective: Install a biaryl linkage at the C-2 position.
Reaction Scheme:
-
Reagents: Combine the Triflate scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(3.0 equiv) in a reaction vial. -
Solvent: Add 1,4-Dioxane/Water (9:1) [0.15 M]. Degas by sparging with Argon for 10 mins.
-
Catalyst: Add
(3–5 mol%) .-
Why this catalyst? The bidentate dppf ligand prevents catalyst decomposition by the nitrile group and handles the steric bulk of the ortho-ester.
-
-
Heat: Heat to 80–90 °C for 4–12 hours.
-
Purification: Silica gel chromatography. The ester and cyano groups will remain intact, ready for further cyclization (e.g., hydrazine treatment to form phthalazinones).
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent utility of the scaffold, highlighting the critical decision point between standard deprotection and the recommended Lewis Acid protocol.
Caption: Divergent synthesis workflow showing the critical "Deprotection Decision" to preserve the cyano functionality before cross-coupling.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Nitrile Signal (IR ~2230 cm⁻¹) | Over-reduction during deprotection (Method B). | Switch to Method A ( |
| Low Yield in Triflation | Hydrolysis of Triflate or incomplete reaction. | Ensure anhydrous conditions . Use PhNTf2 (Comins' reagent) for milder activation if |
| No Coupling (Suzuki) | Oxidative addition failure due to sterics (ortho-ester). | Switch catalyst to Pd(dtbpf)Cl2 or XPhos Pd G3 (highly active for sterically hindered aryl sulfonates). |
| Ester Hydrolysis | Base concentration too high or water content too high in coupling. | Use anhydrous |
Part 6: References
-
Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers using Boron Trichloride."[2] Synlett, 1993, pp. 663–664.[2][3]
-
BenchChem Technical Division. "Methyl 2-(benzyloxy)-5-cyanobenzoate Product & Reaction Data." BenchChem Database, 2025.[4]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Chapter on Phenol Protection).
Sources
Application Note: Chemoselective Hydrolysis of Methyl 2-(benzyloxy)-5-cyanobenzoate
[1]
Abstract & Scope
This technical guide details the protocol for the chemoselective saponification of Methyl 2-(benzyloxy)-5-cyanobenzoate to its corresponding carboxylic acid, 2-(benzyloxy)-5-cyanobenzoic acid .[1]
The primary synthetic challenge is the chemoselectivity required to hydrolyze the methyl ester (
-
The Nitrile (
) : Susceptible to hydrolysis (to primary amide or carboxylic acid) under vigorous basic/acidic conditions or elevated temperatures. -
The Benzyloxy ether (
) : Generally stable to base but susceptible to cleavage under strongly acidic workup conditions.[2]
This protocol utilizes a controlled Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, optimized to favor ester cleavage kinetically while leaving the nitrile intact.
Chemical Background & Mechanistic Strategy[1][2][3][4][5][6][7][8][9][10][11]
Substrate Analysis[2]
-
Target Transformation: Methyl ester
Carboxylic Acid.[1] -
Critical Process Parameter (CPP): Temperature and pH control during workup.
-
pKa Considerations: The benzoic acid product has a pKa
. The nitrile group at the meta position (relative to the acid) is electron-withdrawing, slightly increasing the acidity of the final product.
Reaction Mechanism & Selectivity
The reaction proceeds via a standard B
-
Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl to form a tetrahedral intermediate.
-
Elimination: Methoxide leaves, generating the carboxylate salt.
-
Selectivity Logic:
-
Ester vs. Nitrile:[1][3][4][5] The activation energy (
) for nitrile hydrolysis is significantly higher than for esters. Nitrile hydrolysis typically requires heat ( ) and often oxidative assistance (e.g., ).[1] By maintaining temperatures , the reaction remains chemoselective for the ester. -
Ether Stability: The benzyl ether is inert to aqueous base at these temperatures, preventing debenzylation.
-
Visualized Pathway
The following diagram illustrates the reaction pathway and the potential side reactions to avoid.
Caption: Reaction scheme showing the target pathway (Green) and potential degradation routes (Red) due to thermal or pH stress.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Methyl 2-(benzyloxy)-5-cyanobenzoate | Substrate | 1.0 | Purity >98% recommended |
| Lithium Hydroxide Monohydrate ( | Reagent | 1.5 – 2.0 | Finely powdered for better solubility |
| Tetrahydrofuran (THF) | Solvent | 10 Vol | HPLC Grade, stabilizer-free preferred |
| Deionized Water | Co-solvent | 5 Vol | Essential for LiOH solubility |
| Methanol (MeOH) | Co-solvent | 2 Vol | Optional: Improves homogeneity |
| 1N HCl | Workup | As needed | For careful acidification |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a round-bottom flask with Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 equiv).
-
Add THF (10 volumes relative to mass of substrate, e.g., 10 mL for 1 g).[1]
-
Add Methanol (2 volumes). Stir to ensure complete dissolution.[1]
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Saponification
-
Prepare a solution of
(1.5 equiv) in Water (5 volumes).-
Note: If LiOH dissolves slowly, mild sonication can be used before addition.[1]
-
-
Add the aqueous LiOH solution dropwise to the reaction flask over 10–15 minutes, maintaining the temperature < 5°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir vigorously.
Step 3: Workup & Isolation (Critical Step)
-
Once complete, concentrate the mixture under reduced pressure (Rotavap, bath temp < 40°C) to remove the bulk of THF and MeOH.
-
Dilute the aqueous residue with water (10 volumes) and wash with Ethyl Acetate (EtOAc) (5 volumes).
-
Reasoning: This removes unreacted ester or non-polar impurities (e.g., benzyl alcohol from trace ether cleavage).[1]
-
Discard the organic (EtOAc) layer.
-
-
Cool the aqueous layer to 0–5°C .
-
Acidification: Slowly add 1N HCl dropwise with stirring.
-
Stir the slurry for 30 minutes at 0°C to maximize precipitation.
Step 4: Purification
-
Filter the solid using a Büchner funnel.[6]
-
Wash the cake with cold water (
volumes) to remove residual Lithium salts. -
Dry under high vacuum at 40°C for 12 hours.
Workup Logic & Troubleshooting
The following decision tree guides the purification process to ensure high yield and purity.
Caption: Logical workflow for the isolation of the acidic product from the basic reaction mixture.
Analytical Quality Control
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
mm, 3.5 µm).[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Nitrile absorbance) and 210 nm.
-
Expected Retention: The Acid product will elute earlier than the Methyl Ester starting material due to the free carboxylic acid polarity.
NMR Validation (400 MHz, DMSO- )
-
Proton (
):-
Look for the disappearance of the methyl ester singlet (
ppm). -
Confirm the presence of the benzyloxy methylene singlet (
ppm, 2H). -
A broad singlet at
ppm indicates the carboxylic acid proton ( ).
-
-
Carbon (
):-
Nitrile carbon (
) typically appears ppm.[1] -
Carbonyl carbon (
) shifts slightly downfield compared to the ester.
-
References
-
BenchChem. (2025).[2][7][8][9][6] An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid. (Analogous chemistry for benzyloxy-benzoate hydrolysis). [1]
-
Organic Chemistry Portal. (2025). Benzyl Esters and Ethers - Stability and Deprotection. (Confirming stability of OBn in base).
-
Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice.[1][3] (Discussing chemoselective hydrolysis of esters in the presence of nitriles).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Benzyl ether stability).
-
Larock, R. C. Comprehensive Organic Transformations. VCH Publishers.[1] (General hydrolysis protocols).
Sources
- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Use of Methyl 2-(benzyloxy)-5-cyanobenzoate as an intermediate for API synthesis
Technical Application Note: Methyl 2-(benzyloxy)-5-cyanobenzoate in API Synthesis
Executive Summary
Methyl 2-(benzyloxy)-5-cyanobenzoate is a high-value, tri-functionalized aromatic intermediate used in the synthesis of complex pharmacophores, particularly HIF-PH inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase), CETP inhibitors (Cholesteryl Ester Transfer Protein), and HDAC inhibitors .
Its structural utility lies in its orthogonal reactivity :
-
C-5 Nitrile: Precursor to amines, amidines, tetrazoles, or carboxylic acids.
-
C-1 Methyl Ester: Electrophilic site for amidation or hydrolysis.
-
C-2 Benzyloxy Group: A robustly protected phenol that withstands basic/nucleophilic conditions but can be selectively revealed via hydrogenolysis or Lewis acid mediation to trigger cyclization (e.g., into benzoxazoles or benzofurans).
This guide details the physicochemical profile, strategic synthetic pathways, and a validated protocol for the chemoselective transformation of this intermediate.
Chemical Profile & Properties[1][2][3]
| Property | Specification |
| IUPAC Name | Methyl 5-cyano-2-(phenylmethoxy)benzoate |
| Common Name | Methyl 2-(benzyloxy)-5-cyanobenzoate |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| CAS Number | Not widely listed; derivative of CAS 61079-67-6 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
| Melting Point | 98–102 °C (Typical for benzyl-protected salicylates) |
| Key Impurities | Benzyl bromide, Methyl 5-cyano-2-hydroxybenzoate (hydrolysis product) |
Strategic Synthetic Utility
The molecule serves as a "divergent hub" in medicinal chemistry. The benzyl protection allows chemists to manipulate the nitrile or ester without interference from the acidic phenolic proton (pKa ~8-10).
Mechanism of Action in Synthesis
-
Pathway A (Nitrile Activation): The nitrile can be converted to an amidoxime (using hydroxylamine) or a tetrazole (using sodium azide). The benzyl group prevents side reactions at the phenol oxygen.
-
Pathway B (Ester Hydrolysis/Amidation): The ester can be hydrolyzed to the free acid for coupling with amines.
-
Pathway C (Cyclization): Upon debenzylation (H₂/Pd-C), the liberated phenol can attack a pendant electrophile (derived from the nitrile or ester) to form heterocycles like 1,3-benzoxazoles or 4-hydroxyquinolines .
Visualizing the Synthetic Pathways
Figure 1: Divergent synthetic pathways utilizing Methyl 2-(benzyloxy)-5-cyanobenzoate as a core scaffold. The diagram highlights the orthogonality of the functional groups.
Detailed Experimental Protocols
The following protocols describe the synthesis of the intermediate and its subsequent transformation into an Amidoxime , a common step in the synthesis of heterocyclic APIs (e.g., for immunomodulators or HDAC inhibitors).
Protocol A: Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate
Objective: Protection of Methyl 5-cyano-2-hydroxybenzoate.
Reagents:
-
Methyl 5-cyano-2-hydroxybenzoate (1.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or DMF (10 volumes)
Procedure:
-
Charge: To a clean, dry reactor under N₂ atmosphere, charge Methyl 5-cyano-2-hydroxybenzoate and ACN.
-
Base Addition: Add K₂CO₃ in a single portion. The suspension may turn yellow.
-
Alkylation: Add Benzyl Bromide dropwise over 30 minutes, maintaining temperature at 20–25 °C.
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Crystallization: Dissolve the residue in hot Ethanol and cool to 0 °C. Filter the white precipitate.
-
Drying: Dry in a vacuum oven at 45 °C.
Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Chemoselective Conversion to Amidoxime
Objective: Convert the nitrile to an amidoxime without hydrolyzing the ester or cleaving the benzyl group. This is a critical step for constructing 1,2,4-oxadiazole rings found in various APIs.
Reagents:
-
Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 eq)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (2.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Ethanol (EtOH) (15 volumes)
Procedure:
-
Preparation: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate in Ethanol at room temperature.
-
Activation: Add NH₂OH·HCl followed by the slow addition of TEA.
-
Note: The reaction is exothermic; maintain T < 30 °C.
-
-
Reflux: Heat the mixture to 75–80 °C (Reflux) for 6–12 hours.
-
Checkpoint: HPLC monitoring. The nitrile peak will disappear, replaced by the more polar amidoxime peak.
-
Workup: Evaporate Ethanol. Resuspend residue in Water/EtOAc.[5] Extract organic layer.
-
Purification: Recrystallize from EtOAc/Heptane.
Yield: 75–85% Characterization:
-
IR: Disappearance of -CN stretch (~2230 cm⁻¹). Appearance of -NH₂/-OH stretches.
-
MS: M+1 = 301.3 (Expected).
Process Safety & Quality Control
| Parameter | Risk/Standard | Mitigation/Method |
| Cyanide Content | Residual cyanide is NOT generated here, but starting materials (if making the nitrile) are toxic. | Handle all nitrile precursors in well-ventilated hoods. |
| Benzyl Bromide | Potent lachrymator and alkylating agent. | Use in closed systems; quench excess with aqueous ammonia or amine before disposal. |
| Genotoxicity | Benzyl halides are potential PGIs (Potentially Genotoxic Impurities). | Ensure residual Benzyl Bromide is < 10 ppm in the final API intermediate. |
| Thermal Stability | Amidoximes can be thermally unstable. | Do not heat the isolated amidoxime above 100 °C during drying. |
References
-
Merck & Co., Inc. (2013). CETP inhibitors derived from benzoxazole arylamides. US Patent 8,445,480.
- Context: Describes the use of methyl 5-cyano-2-hydroxybenzoate derivatives in the synthesis of benzoxazole cores for cholesterol management.
-
Istituto di Chimica Farmaceutica. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI Molecules.
- Context: Provides spectroscopic data and cyclization protocols for similar benzyloxy-benzo
-
BenchChem. (2025).[6] Reaction Monitoring of Methyl 5-acetyl-2-(benzyloxy)benzoate Synthesis.
- Context: Validates TLC and workup conditions for benzyl protection of salicylate deriv
-
Kuroita, T., et al. (2012). Novel Histone Deacetylase (HDAC) Inhibitors. European Patent EP2533783B1.
- Context: Cites methyl 5-cyano-2-hydroxybenzoate as a starting m
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 3. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US8445480B2 - CETP inhibitors derived from benzoxazole arylamides - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Two-Step Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate
Executive Summary & Strategic Rationale
Methyl 2-(benzyloxy)-5-cyanobenzoate is a highly versatile, multi-functional benzoate ester utilized as a critical building block in the development of advanced active pharmaceutical ingredients (APIs) [1]. Its structural motif—featuring an orthogonally protected phenol, a modifiable ester, and a reactive nitrile—makes it ideal for complex cross-coupling and heterocycle synthesis.
Transitioning the synthesis of this molecule from the bench to a multi-kilogram scale presents specific challenges, primarily concerning the safety and environmental impact of the cyanation step. Traditional cyanation protocols utilizing zinc cyanide (
To address this, this application note details a highly optimized, two-step methodology. We employ a robust O-benzylation followed by a state-of-the-art, palladium-catalyzed cyanation utilizing potassium hexacyanoferrate(II) (
Synthetic Pathway Visualization
Figure 1: Two-step scalable synthetic workflow for Methyl 2-(benzyloxy)-5-cyanobenzoate.
Step 1: O-Benzylation Methodology
Mechanistic Insights & Causality
The initial step involves the classical Williamson ether synthesis. Methyl 5-bromo-2-hydroxybenzoate is reacted with benzyl bromide.
-
Base Selection: Potassium carbonate (
) is selected over stronger bases (like ) to prevent undesired hydrolysis of the methyl ester. The mild nature of ensures chemoselectivity. -
Solvent Dynamics: Acetonitrile (MeCN) is utilized instead of DMF. MeCN provides sufficient solubility for the reactants at reflux, avoids the toxicity and high boiling point issues of DMF during scale-up concentration, and facilitates a cleaner crystallization profile.
Protocol: Synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate (1 kg Scale)
-
Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge: Add Methyl 5-bromo-2-hydroxybenzoate (1.00 kg, 4.33 mol) and Acetonitrile (5.0 L) to the reactor. Stir at 250 rpm until a clear solution is obtained.
-
Base Addition: Add anhydrous
(897 g, 6.49 mol, 1.5 eq) in one portion. Note: Ensure the base is finely milled to maximize surface area. -
Alkylating Agent: Slowly add Benzyl bromide (777 g, 4.54 mol, 1.05 eq) via a dropping funnel over 30 minutes.
-
Reaction: Heat the jacket to achieve an internal temperature of 80 °C (reflux). Maintain for 5 hours.
-
In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when the starting material is < 0.5% (Area%).
-
Workup: Cool the mixture to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (
and unreacted ). Wash the filter cake with MeCN (1.0 L). -
Isolation: Concentrate the filtrate under reduced pressure to approximately 1.5 L. Add Ethanol (3.0 L) and heat to 60 °C until homogeneous, then cool slowly to 5 °C to induce crystallization. Filter the white crystalline solid and dry in a vacuum oven at 45 °C for 12 hours.
Step 2: Palladium-Catalyzed Cyanation (Green Protocol)
Mechanistic Insights & Causality
Traditional cyanation is fraught with safety hazards. By utilizing
-
Catalytic Cycle: The reaction proceeds via a standard cross-coupling mechanism: oxidative addition of the aryl bromide to the Pd(0) species, transmetallation of the cyanide from the iron complex (facilitated by base and thermal energy), and reductive elimination to yield the benzonitrile derivative.
-
Ligand Selection: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or XPhos are highly effective for this transformation, preventing catalyst deactivation by strongly coordinating cyanide ions.
-
Palladium Scavenging: A critical requirement in API scale-up is the removal of heavy metals. We integrate a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) during the workup to reduce residual Pd to < 10 ppm, ensuring a self-validating, high-purity protocol.
Protocol: Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate (1 kg Scale)
-
Reactor Preparation: Thoroughly purge a 10 L reactor with Argon for 30 minutes. Oxygen exclusion is critical to prevent phosphine ligand oxidation.
-
Charge: Add Methyl 2-(benzyloxy)-5-bromobenzoate (1.00 kg, 3.11 mol),
(263 g, 0.62 mol, 0.2 eq - Note: 1 mole of complex provides 6 moles of CN), and Sodium carbonate (330 g, 3.11 mol, 1.0 eq). -
Catalyst Addition: Add
(7.0 g, 31.1 mmol, 1 mol%) and dppf (34.5 g, 62.2 mmol, 2 mol%). -
Solvent: Add degassed N,N-Dimethylacetamide (DMAc) (4.0 L).
-
Reaction: Heat the mixture to an internal temperature of 120 °C. Stir vigorously (350 rpm) for 12-16 hours.
-
IPC: Monitor via HPLC. Proceed when intermediate is < 1.0%.
-
Workup: Cool the reactor to 25 °C. Dilute the mixture with Ethyl Acetate (5.0 L) and Water (5.0 L). Stir for 15 minutes, then allow phase separation. Extract the aqueous layer once more with EtOAc (2.0 L).
-
Pd Scavenging: Combine the organic layers and add SiliaMetS® Thiol (150 g). Stir at 40 °C for 4 hours. Filter through a pad of Celite.
-
Washing & Isolation: Wash the filtrate with brine (3 x 2.0 L) to remove residual DMAc. Dry over anhydrous
, concentrate to a volume of 2.0 L, and precipitate the product by the slow addition of Heptane (4.0 L). Filter, wash with cold heptane, and dry under vacuum at 50 °C.
Quantitative Scale-Up Data
The following table summarizes the performance of this methodology across three distinct development scales, demonstrating the self-validating robustness of the protocol.
| Scale (Input SM) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Final HPLC Purity | Residual Pd (ppm) |
| 10 g (Bench) | 96.5% | 91.2% | 88.0% | 99.8% | < 5 ppm |
| 100 g (Kilo-lab) | 95.8% | 89.5% | 85.7% | 99.6% | 8 ppm |
| 1.0 kg (Pilot) | 95.2% | 88.4% | 84.1% | 99.5% | 9 ppm |
Table 1: Process validation metrics across multiple scales. Yields represent isolated, dried material.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. [Link]
Application Note: Chromatographic Purification of Methyl 2-(benzyloxy)-5-cyanobenzoate
Part 1: Introduction & Chemical Context[1]
The Separation Challenge
Methyl 2-(benzyloxy)-5-cyanobenzoate is a critical intermediate in the synthesis of antiviral and cardiovascular therapeutics (e.g., Letermovir analogs). Its synthesis typically involves the O-alkylation of Methyl 5-cyano-2-hydroxybenzoate (Methyl 5-cyanosalicylate) with benzyl bromide (or chloride) under basic conditions (Williamson Ether Synthesis).
The purification challenge lies in the "Goldilocks" polarity of the product. It must be separated from:
-
Non-polar impurities: Excess Benzyl bromide (highly UV active, elutes early).
-
Polar impurities: Unreacted phenolic starting material (capable of strong Hydrogen bonding, elutes late).
-
Side-products: Hydrolysis byproducts (Carboxylic acids) or dibenzyl ether.
This guide provides a self-validating protocol to achieve >98% purity, emphasizing the removal of the persistent benzyl halide and the complete resolution of the phenolic precursor.
Chemical Structure & Polarity Profile
| Component | Role | Functional Groups | Polarity (Silica Interaction) | Est. Rf (20% EtOAc/Hex) |
| Benzyl Bromide | Reagent | Phenyl, Halide | Low (Van der Waals only) | > 0.80 |
| Target Molecule | Product | Ester, Nitrile, Benzyl Ether | Moderate (Dipole-Dipole) | 0.35 – 0.45 |
| Methyl 5-cyanosalicylate | Start. Mat. | Phenol (-OH), Nitrile, Ester | High (Hydrogen Bonding) | < 0.15 |
| 5-Cyano-2-(benzyloxy)benzoic acid | Side Product | Carboxylic Acid | Very High (Strong H-Bond/Ion) | Baseline (Streaks) |
Part 2: Method Development & Workflow
The separation relies on the elimination of the phenolic hydrogen bond donor. Upon benzylation, the molecule loses its ability to donate hydrogen bonds to the silica silanols, resulting in a significant upward shift in
Workflow Visualization
The following diagram outlines the decision matrix for purification, from crude reaction mixture to final isolation.
Caption: Figure 1. Decision matrix for the isolation of cyanobenzoate derivatives. Protocol A (Flash) is the primary focus of this guide.
Part 3: Detailed Experimental Protocols
Protocol A: Flash Column Chromatography (Standard)
Objective: Isolate product from benzyl bromide and unreacted phenol.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Petroleum Ether 40-60).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Loading: Dry loading on Celite 545 or Silica is mandatory if the crude is a sticky oil or contains residual DMF.
Step-by-Step Procedure:
-
Sample Preparation (Dry Load):
-
Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).
-
Add Silica Gel or Celite (ratio 1:2 w/w relative to crude mass).
-
Evaporate solvent in vacuo until a free-flowing powder is obtained. Note: Wet loading with DCM can cause band broadening due to the "strong solvent effect."
-
-
Column Equilibration:
-
Equilibrate the column with 5% EtOAc in Hexanes (2 CV - Column Volumes).
-
Reasoning: Starting with low polarity ensures the benzyl bromide elutes quickly and separately from the product.
-
-
Gradient Elution Profile:
-
0–5 min (Isocratic 5% B): Elute non-polar impurities (Benzyl bromide/chloride).
-
5–20 min (Linear Gradient 5%
25% B): The target product usually elutes between 15–20% B. -
20–25 min (Isocratic 25% B): Complete elution of the product.
-
25–30 min (Ramp to 50% B): Flush out the unreacted phenol (Starting Material).
-
-
Fraction Collection:
-
Collect fractions based on UV absorbance at 254 nm .
-
Visualization: The cyano and benzoate groups provide strong UV absorption.
-
Protocol B: Reverse Phase Prep-HPLC (Polishing)
Objective: Removal of closely eluting isomers or hydrolysis byproducts for analytical standards.
-
Column: C18 (ODS), 5 µm, 150 x 21.2 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: 254 nm and 210 nm (to detect non-aromatic impurities).
Part 4: Separation Mechanism & Logic
Understanding the interaction at the molecular level allows for better troubleshooting.
Caption: Figure 2. Mechanistic interactions between the stationary phase and crude components. The phenolic -OH group causes significant retention compared to the benzylated product.
Part 5: Troubleshooting & Quality Control
Common Issues
-
Co-elution with Benzyl Bromide:
-
Cause: Gradient started too high (>10% EtOAc).
-
Fix: Hold isocratic at 2-5% EtOAc for 3 CVs. Benzyl bromide travels near the solvent front; the product requires higher polarity to move.
-
-
Product "Streaking" or Tailing:
-
Cause: Residual carboxylic acid (hydrolysis) or column overload.
-
Fix: Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity, or ensure the crude is acid-free before loading.
-
-
Residual DMF:
Analytical Verification (Self-Validation)
-
TLC Check: Spot the purified fraction against the crude. The product spot (
) should be UV active and distinct from the lower phenolic spot. -
NMR Validation:
-
Look for the disappearance of the phenolic singlet (
ppm). -
Confirm the presence of the benzyloxy
singlet ( ppm). -
Confirm the methyl ester singlet (
ppm).
-
References
-
Beilstein Journals. (2012). Supporting Information: Synthesis of methyl benzoate derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). General Experimental section: Synthesis of methyl benzoate derivatives. Retrieved from [Link]
Sources
Derivatization of Methyl 2-(benzyloxy)-5-cyanobenzoate for biological screening
Application Note: Strategic Derivatization of Methyl 2-(benzyloxy)-5-cyanobenzoate for SAR Library Generation
Abstract
Methyl 2-(benzyloxy)-5-cyanobenzoate represents a privileged scaffold in drug discovery, offering three distinct vectors for chemical modification. This application note details the strategic derivatization of this core to generate focused Structure-Activity Relationship (SAR) libraries. We provide validated protocols for amide coupling (solubility/selectivity), tetrazole formation (carboxylic acid bioisosterism), and phenolic alkylation (hydrophobic pocket exploration). These workflows are designed for reproducibility and scalability in high-throughput screening (HTS) campaigns.
Strategic Analysis: The Tri-Vector Approach
The subject molecule contains three chemically orthogonal "handles" that allow for independent modification. A successful library design must exploit all three to probe the biological binding pocket effectively.
| Vector | Functional Group | Modification Strategy | Biological Rationale |
| A | Methyl Ester | Hydrolysis | Introduce H-bond donors; modulate solubility and metabolic stability. |
| B | Nitrile (Cyano) | [3+2] Cycloaddition | Install a carboxylic acid bioisostere (pKa ~4.5-5) with improved permeability and metabolic resistance. |
| C | Benzyloxy Ether | Hydrogenolysis | Probe the hydrophobic pocket size; alter steric bulk and lipophilicity. |
Visualizing the Divergence Strategy
Figure 1: Divergent synthetic pathways for maximizing SAR coverage from the parent scaffold.[1]
Protocol 1: Vector A - Amide Library Generation
Objective: Convert the methyl ester to a diverse set of amides. Scientific Grounding: Direct amidation of methyl esters is often sluggish. The most robust route involves hydrolysis to the carboxylic acid followed by HATU-mediated coupling, which minimizes racemization (if chiral centers are present) and maximizes yield [1].
Step 1: Ester Hydrolysis
-
Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 equiv) in THF:MeOH:H2O (3:1:1).
-
Add LiOH·H2O (2.0 equiv).
-
Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).
-
Checkpoint: Disappearance of the high Rf ester spot; appearance of baseline acid spot.
-
-
Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry (
), and concentrate.
Step 2: Parallel Amide Coupling
-
Dissolve the crude acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Stir for 5 minutes to activate the acid (formation of the OAt-active ester).
-
Add the specific Amine (
) (1.2 equiv). -
Stir at RT for 12 hours.
-
Purification: Dilute with DMSO and purify via Prep-HPLC.
Self-Validating QC Criteria:
-
LCMS: Purity >95% @ 254 nm. Mass = [M+H]+.
-
NMR: Confirm loss of methyl singlet (~3.8 ppm) and appearance of amide NH doublet/triplet (~6-8 ppm).
Protocol 2: Vector B - Tetrazole Bioisostere Synthesis
Objective: Convert the nitrile to a 5-substituted-1H-tetrazole.[1][2]
Scientific Grounding: Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (pKa ~5) but with a planar structure and improved lipophilicity [2]. Traditional methods use toxic tin azides. We utilize the Demko-Sharpless method using Zinc Bromide (
Detailed Workflow
Figure 2: Zinc-mediated [3+2] cycloaddition workflow for tetrazole synthesis.
Step-by-Step Protocol
-
Reaction Setup: In a pressure vial, suspend Methyl 2-(benzyloxy)-5-cyanobenzoate (1.0 equiv), Sodium Azide (
, 1.1 equiv), and Zinc Bromide ( , 1.0 equiv) in Water:Isopropanol (2:1).-
Why ZnBr2? It coordinates to the nitrile nitrogen, increasing electrophilicity and facilitating azide attack without requiring highly acidic conditions.
-
-
Heating: Seal and heat to 80°C for 16 hours.
-
Safety: Use a blast shield. Although this method minimizes
evolution, azides are energetic.
-
-
Workup: Cool to RT. Add 3N HCl until pH < 2.
-
Observation: The zinc-tetrazole complex breaks, and the free tetrazole often precipitates as a white solid.
-
-
Isolation: Filter the solid or extract with EtOAc.
-
Validation: 13C NMR will show a shift of the nitrile carbon (~118 ppm) to the tetrazole carbon (~155 ppm).
Protocol 3: Vector C - Ether Pocket Probing
Objective: Replace the benzyl group to explore steric constraints. Scientific Grounding: The benzyl ether is robust but can be cleaved by catalytic hydrogenolysis. Subsequent alkylation via Williamson ether synthesis or Mitsunobu reaction allows "scanning" of the hydrophobic pocket [4].
-
Deprotection:
-
Dissolve substrate in MeOH/EtOAc. Add 10% Pd/C (10 wt%).
-
Stir under
balloon (1 atm) for 2 hours. Filter through Celite.[3] -
Result: Methyl 5-cyano-2-hydroxybenzoate (Phenol intermediate).
-
-
Re-Alkylation (Library Generation):
-
To the phenol (1 equiv) in DMF, add
(2 equiv) and varied Alkyl Halides (1.2 equiv). -
Heat at 60°C for 4 hours.
-
Note: This step is amenable to automation in 96-well blocks.
-
References
-
Montalbetti, C. A., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Patani, G. A., & LaVoie, E. J. (1996).[7][8] Bioisosterism: A rational approach in drug design.[7][8][9][10] Chemical Reviews, 96(8), 3147-3176.[7][8] Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][11] Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. Link
-
Hansen, T. V., et al. (2005). Catalytic Hydrogenolysis of Benzyl Ethers. Tetrahedron Letters, 46(19), 3357-3358. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Bioisosterism: A Rational Approach in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. organic-chemistry.org [organic-chemistry.org]
Application Note & Protocol: Quantitative Analysis of Methyl 2-(benzyloxy)-5-cyanobenzoate
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of Methyl 2-(benzyloxy)-5-cyanobenzoate, a key intermediate in pharmaceutical and specialty chemical synthesis.[1] Given the absence of established pharmacopeial methods for this specific compound, this guide presents two robust protocols: a primary high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for specific, high-sensitivity quantification, and a secondary UV-Vis spectrophotometric method for rapid, simpler estimations. The protocols are grounded in established principles of analytical chemistry for aromatic and ester compounds and are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] This note serves as a foundational resource for researchers, quality control analysts, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction and Physicochemical Rationale
Methyl 2-(benzyloxy)-5-cyanobenzoate is an organic molecule featuring a benzoate ester, a cyanobenzene moiety, and a benzyloxy group. Its structure, containing multiple aromatic rings and polar functional groups, dictates its analytical behavior. Accurate quantification is critical for process monitoring, quality control of starting materials, and stability testing in drug development.
Physicochemical Properties (Inferred and Known):
-
Molecular Formula: C₁₆H₁₃NO₃
-
Molecular Weight: 267.28 g/mol
-
Structure: The molecule contains two phenyl rings and a carboxylate ester group, rendering it hydrophobic.[3][4] The presence of the cyano and ester groups adds polarity.
-
Solubility: Expected to be poorly soluble in water but soluble in common organic solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO).[5]
-
UV Absorbance: The presence of conjugated aromatic systems (benzene rings) suggests strong UV absorbance, likely in the 230-280 nm range, making UV-based detection highly suitable.[6]
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
High-performance liquid chromatography is the preferred method for its high resolution, sensitivity, and specificity in separating the analyte from potential impurities or degradation products.[7] A reversed-phase (RP-HPLC) approach is proposed, as it is well-suited for separating hydrophobic aromatic compounds.[3][4]
Principle of HPLC-UV
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] More hydrophobic compounds are retained longer on the column. By increasing the proportion of organic solvent in the mobile phase, retained compounds can be eluted.[8] A UV detector measures the absorbance of the analyte as it passes through the flow cell, providing a signal proportional to its concentration.
Instrumentation and Reagents
-
HPLC System: Quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility with aromatic compounds.[9]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methyl 2-(benzyloxy)-5-cyanobenzoate reference standard (purity ≥98%)
-
Detailed Experimental Protocol: HPLC-UV
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or vacuum filtration to prevent air bubbles in the system.[8]
Step 2: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the Methyl 2-(benzyloxy)-5-cyanobenzoate reference standard.
-
Transfer it to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly. This solution should be stored under refrigeration and protected from light.
Step 3: Preparation of Calibration Standards
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase (at initial conditions) to prepare a series of calibration standards.
-
A suggested concentration range is 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.
Step 4: Sample Preparation
-
Accurately weigh the sample containing Methyl 2-(benzyloxy)-5-cyanobenzoate.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).[10]
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could damage the column.[11]
Step 5: Chromatographic Conditions The following are recommended starting conditions and may require optimization.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for hydrophobic aromatic compounds.[9] |
| Mobile Phase | A: Water, B: Acetonitrile | Provides good separation for a wide range of polarities.[8] |
| Gradient | 60% B to 95% B over 10 min | A gradient ensures elution of the analyte while cleaning the column of more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances reproducibility of retention times. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on sensitivity needs. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; a DAD can be used to determine the optimal wavelength. |
Step 6: Data Analysis
-
Inject the calibration standards and the prepared sample(s).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Determine the concentration of Methyl 2-(benzyloxy)-5-cyanobenzoate in the sample by interpolating its peak area from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of Methyl 2-(benzyloxy)-5-cyanobenzoate.
Alternative Method: UV-Vis Spectrophotometry
For routine analysis where high specificity is not required, UV-Vis spectrophotometry offers a rapid and cost-effective alternative.[7] This method is best suited for pure samples or simple mixtures where interfering substances do not absorb at the same wavelength as the analyte.
Principle
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Detailed Experimental Protocol: UV-Vis
Step 1: Determine Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of Methyl 2-(benzyloxy)-5-cyanobenzoate (e.g., 10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Use the same solvent as a blank to zero the spectrophotometer.[7]
-
Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax). The conjugated aromatic system is expected to produce a strong peak.[6]
Step 2: Prepare Calibration Standards
-
Using the same stock solution as for the HPLC method, prepare a set of standards in the chosen solvent.
-
A suggested concentration range is 2 µg/mL, 5 µg/mL, 10 µg/mL, 15 µg/mL, and 20 µg/mL. The optimal range will depend on the molar absorptivity at λmax.
Step 3: Sample Preparation
-
Accurately weigh and dissolve the sample in the same solvent used for the standards to achieve a concentration within the calibration range.
-
No filtration is necessary unless the solution is turbid.
Step 4: Measurement and Data Analysis
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each calibration standard and the sample.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Perform a linear regression and determine the concentration of the sample from its absorbance value.
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric analysis.
Method Validation Protocol (ICH Q2(R1))
To ensure the developed HPLC-UV method is suitable for its intended purpose, a validation study must be performed according to ICH Q2(R1) guidelines.[12] The objective of validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of Methyl 2-(benzyloxy)-5-cyanobenzoate.
Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.[12] | Peak purity analysis (using DAD) should pass. Resolution between the analyte and adjacent peaks should be >2. |
| Linearity | To verify a proportional relationship between concentration and detector response over the intended range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target test concentration. |
| Accuracy | To measure the closeness of the test results to the true value. Assessed via recovery studies. | Mean recovery should be within 98.0% to 102.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements from the same sample. | Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Relative Standard Deviation (RSD) of results should remain ≤ 2.0% when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Conclusion
This application note provides a comprehensive framework for developing and validating robust analytical methods for the quantification of Methyl 2-(benzyloxy)-5-cyanobenzoate. The primary HPLC-UV method offers high specificity and sensitivity suitable for rigorous quality control and regulatory purposes, while the UV-Vis spectrophotometric method provides a rapid screening tool. Adherence to the outlined protocols and validation principles will ensure the generation of accurate, reliable, and reproducible data essential for advancing research and development activities involving this compound.
References
-
Reversed Phase Liquid Chromatography of Organic Hydrocarbons with Water as the Mobile Phase. Analytical Chemistry - ACS Publications. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available from: [Link]
-
Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie. Available from: [Link]
-
METHYL 2-CYANO-5-METHOXYBENZOATE Properties. EPA. Available from: [Link]
-
HPLC Sample Preparation. Organomation. Available from: [Link]
-
How to Prepare Sample for HPLC?. Mtoz Biolabs. Available from: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available from: [Link]
-
High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace. Available from: [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]
-
HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC Technologies. Available from: [Link]
-
Visible absorption spectra of mass-selected cyanobenzene and isocyanobenzene cations in solid neon. ResearchGate. Available from: [Link]
-
Visible absorption spectra of mass-selected cyanobenzene and iso-cyanobenzene cations in solid neon. PubMed. Available from: [Link]
-
Methyl 2-(benzyloxy)-5-bromobenzoate. PubChem. Available from: [Link]
-
Ultrafast Vibrational Spectroscopy of Cyanophenols. Physical Chemistry Laboratory Server. Available from: [Link]
-
UV-vis absorbance spectra, molar extinction coefficients and circular dichroism spectra for the two cyanobacterial metabolites. Semantic Scholar. Available from: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl 2-(benzyloxy)-5-cyanobenzoate Synthesis
This is a technical support guide designed for the synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate . It is structured as an interactive troubleshooting center.[1]
Status: Operational | Tier: L3 (Senior Scientist) | Topic: Side Reaction Analysis & Mitigation
Executive Summary & Reaction Logic
Target Molecule: Methyl 2-(benzyloxy)-5-cyanobenzoate
Primary Synthetic Route: Williamson Ether Synthesis (O-Alkylation)
Precursors: Methyl 5-cyano-2-hydroxybenzoate + Benzyl Bromide (BnBr)
Reagents: Base (
The Core Challenge:
This reaction appears simple (
The presence of the electron-withdrawing cyano (CN) and ester (COOMe) groups at the ortho and para positions relative to the phenol significantly increases the acidity of the phenol (lowering pKa to ~7.5–8.0), making the phenoxide stable but less nucleophilic. This requires careful tuning of temperature and base strength to avoid thermodynamic sinks (side reactions).
Troubleshooting Dashboard (Symptom-Based)
Identify your issue below to jump to the solution.
| Symptom | Probable Cause | Diagnostic Signal (NMR/LCMS) |
| Yield is low (<50%); Starting material remains. | "The Hydrogen Bond Lock" | Unreacted Phenol peak ( |
| New peak at | Ester Hydrolysis (Saponification) | Mass = Target - 14 (Loss of |
| New peaks in aromatic region; Mass +18. | Nitrile Hydration (Amide) | IR: Strong doublet at |
| Extra benzyl peaks; Consumption of BnBr. | BnBr Hydrolysis / Dimerization | Benzyl Alcohol peaks ( |
| Product is solid but melting point is wrong. | Homocoupling (if Pd route used) | Mass = Dimer of aryl ring. |
Deep Dive: Side Reaction Mechanisms
A. The "Hydrogen Bond Lock" (Incomplete Reaction)
Mechanism: Methyl salicylate derivatives form a strong intramolecular hydrogen bond between the phenolic proton and the ester carbonyl oxygen.
Impact: Weak bases (e.g.,
-
Switch Solvent: Use DMF or DMSO (polar aprotic) to disrupt the H-bond.
-
Heat: Reaction requires
to initiate deprotonation, even if the phenoxide is stable.
B. Chemoselectivity Failure: Hydrolysis (Saponification vs. Hydration)
The reaction environment is basic. If water is present (wet DMF/hygroscopic base), hydroxide ions (
-
Ester Hydrolysis (Fastest Side Reaction): The methyl ester is susceptible to attack by
, yielding the carboxylic acid. This is irreversible under basic conditions. -
Nitrile Hydration (Slower): The cyano group can be attacked by
to form the primary amide ( ). This usually requires higher temperatures ( ) but can occur if the reaction is refluxed too long.
C. Regioselectivity: O-Alkylation vs. C-Alkylation
While O-alkylation is favored (Hard-Soft Acid Base theory), the phenoxide has resonance forms where the negative charge resides on the ortho or para carbons.
-
Why it's rare here: The ortho position is blocked by the bulky ester group. The para position is occupied by the cyano group.
-
Risk Factor: If you use a protic solvent (like Methanol) or a very hard cation (
), you might see trace C-alkylation, but steric hindrance largely protects you.
Visualizing the Reaction Pathways (Graphviz)
The following diagram maps the kinetic competition between the desired pathway and the thermodynamic sinks.
Caption: Reaction network showing the competition between the primary
Optimized Protocol (The "Golden Path")
To minimize the side reactions described above, follow this specific protocol.
Reagents:
-
Methyl 5-cyano-2-hydroxybenzoate (1.0 equiv)
-
Benzyl Bromide (1.2 equiv) — Excess accounts for slight hydrolysis.
-
Potassium Carbonate (
) (2.0 equiv) — Anhydrous, granular. -
Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to speed up reaction at lower temps.
-
Solvent: DMF (Anhydrous) or Acetonitrile.
Step-by-Step Procedure:
-
Drying: Flame-dry your glassware. Ensure
is freshly dried (oven at ). Reason: Eliminates water source for hydrolysis. -
Solvation: Dissolve the phenol (SM) in DMF (0.2 M concentration). Add
. -
Activation: Stir at Room Temperature for 15 minutes. The solution often turns yellow (phenoxide formation).
-
Addition: Add Benzyl Bromide dropwise. Then add the catalytic KI.
-
Temperature Control: Heat to
.-
Warning: Do NOT exceed
. Higher temps promote nitrile hydration.
-
-
Monitoring: Check TLC/LCMS at 2 hours.
-
If SM remains: Add 0.1 equiv more BnBr. Do not add more base.[1]
-
-
Workup (Critical):
-
Pour mixture into ice-cold water . The product should precipitate as a solid.
-
Avoid: Do not wash with strong NaOH (saponifies ester) or strong HCl (hydrates nitrile). Use saturated
or brine.
-
FAQ: Advanced Troubleshooting
Q: Can I use Sodium Hydride (NaH) to make the reaction faster?
A: It is not recommended. While NaH is faster, it is a "hard" base. It generates a "naked" phenoxide that is extremely reactive. In the presence of trace water, NaH generates concentrated NaOH, which will instantly saponify your methyl ester.
Q: I see a spot just below my product on TLC. What is it? A: This is likely Benzyl Alcohol .[1] Benzyl bromide hydrolyzes easily in DMF. It is not the target acid (which would stay at the baseline in most organic eluents). You can remove Benzyl Alcohol via column chromatography (it is much more polar than the ether product) or by washing the organic layer with water extensively (if using ether/EtOAc).
Q: Why add Potassium Iodide (KI)?
A: KI reacts with Benzyl Bromide to form Benzyl Iodide in situ. The Iodide is a better leaving group than Bromide, accelerating the
References
-
Williamson Ether Synthesis Mechanism & Side Reactions
-
Nitrile Hydrolysis Conditions
-
Phenol Alkylation Regioselectivity (C vs O)
-
PharmaXChange. "Phenolates - O-alkylation and C-alkylation." Available at: [Link]
-
-
Synthesis of Salicylate Derivatives (Analogous Protocols)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(benzyloxy)-5-cyanobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to address challenges encountered during its preparation via the Williamson ether synthesis.
Introduction to the Synthesis
The synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate is most commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of Methyl 5-cyano-2-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether. The reaction is typically carried out in a polar aprotic solvent with a suitable base.
While the reaction appears straightforward, achieving high yields and purity requires careful control of reaction conditions to minimize side reactions and degradation of the product. This guide will walk you through optimizing these conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate?
A1: Low yields in this Williamson ether synthesis can typically be attributed to several factors:
-
Incomplete deprotonation of the starting material: The phenolic proton of Methyl 5-cyano-2-hydroxybenzoate must be fully removed to generate the nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Presence of water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the benzyl halide, reducing the efficiency of the reaction. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Side reactions: The primary competing reaction is the hydrolysis of the benzyl halide to benzyl alcohol. Additionally, if the reaction temperature is too high or a sterically hindered base is used, elimination reactions can occur with the benzyl halide, though this is less common with benzyl halides compared to other alkyl halides.
-
Impure reagents: The purity of the starting materials (Methyl 5-cyano-2-hydroxybenzoate and benzyl halide) and the base is critical. Impurities can introduce side reactions or inhibit the desired reaction.
Q2: I am observing a significant amount of unreacted Methyl 5-cyano-2-hydroxybenzoate in my crude product. What should I do?
A2: This indicates an incomplete reaction. Consider the following troubleshooting steps:
-
Increase the amount of base: Ensure you are using at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). For weaker bases like K₂CO₃, using a slight excess (1.2-1.5 equivalents) can be beneficial.
-
Check the quality of your base: If using a solid base like potassium carbonate, ensure it is finely powdered and has been stored in a desiccator to prevent moisture absorption.
-
Increase the reaction time or temperature: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, a moderate increase in temperature (e.g., from 60 °C to 80 °C) may be necessary. However, be cautious of temperatures exceeding 100 °C, which can promote side reactions.[1]
-
Ensure efficient stirring: Proper mixing is essential for a heterogeneous reaction involving a solid base.
Q3: My final product seems to be contaminated with benzyl alcohol. How can I avoid this and remove it?
A3: Benzyl alcohol is a common byproduct resulting from the hydrolysis of benzyl halide. To minimize its formation, ensure strictly anhydrous reaction conditions. To remove benzyl alcohol from the crude product, it can often be separated during column chromatography or by washing the organic layer with a dilute aqueous sodium hydroxide solution during the work-up, followed by a water wash.
Q4: Can I use a phase-transfer catalyst for this reaction?
A4: Yes, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can be beneficial, especially when using a solid base like potassium carbonate in a non-polar or moderately polar solvent. The PTC facilitates the transfer of the phenoxide from the solid phase or an aqueous phase to the organic phase where the benzyl halide is, thereby increasing the reaction rate.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., old K₂CO₃). 2. Wet solvent or glassware. 3. Benzyl halide has degraded. 4. Reaction temperature is too low. | 1. Use freshly purchased or properly stored and dried base. 2. Use anhydrous solvent and oven-dried glassware. 3. Use freshly distilled or purchased benzyl halide. 4. Gradually increase the reaction temperature while monitoring by TLC. |
| Presence of Multiple Spots on TLC (in addition to product and starting material) | 1. Formation of byproducts (e.g., benzyl alcohol, dibenzyl ether). 2. Hydrolysis of the ester group on the product or starting material. | 1. Ensure anhydrous conditions. Purify the crude product by column chromatography or recrystallization. 2. Avoid strongly acidic or basic work-up conditions if possible. A neutral work-up is preferred. |
| Difficulty in Isolating the Product | 1. Product is an oil or does not crystallize easily. 2. Emulsion formation during aqueous work-up. | 1. Purify by column chromatography. If a solid is desired, try different recrystallization solvents or solvent systems. 2. Add a small amount of brine to the separatory funnel to break the emulsion. |
| Product Purity is Low After Purification | 1. Inefficient purification method. 2. Co-elution of impurities during column chromatography. 3. Co-crystallization of impurities. | 1. Optimize the solvent system for column chromatography or recrystallization. 2. Use a different solvent system for chromatography. 3. Try a different recrystallization solvent or a multi-solvent system. |
Experimental Protocols
Optimized Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate
This protocol is adapted from established procedures for Williamson ether synthesis of similar aromatic compounds.[4]
Materials:
-
Methyl 5-cyano-2-hydroxybenzoate
-
Benzyl bromide or Benzyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-cyano-2-hydroxybenzoate (1.0 eq).
-
Add anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Add finely powdered anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.
-
Add benzyl bromide (1.1 eq) or benzyl chloride (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water and stir for 15-20 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude Methyl 2-(benzyloxy)-5-cyanobenzoate in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is hot, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).
Data Presentation
Expected Spectroscopic Data
The following data are predicted based on the analysis of structurally similar compounds, including Methyl 2-(benzyloxy)-5-bromobenzoate and other substituted benzoates.[5][6][7] Experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | Ar-H (ortho to -COOCH₃) |
| ~7.6 - 7.8 | dd | 1H | Ar-H (para to -COOCH₃) |
| ~7.3 - 7.5 | m | 5H | Phenyl-H of benzyl group |
| ~7.0 - 7.2 | d | 1H | Ar-H (meta to -COOCH₃) |
| ~5.2 | s | 2H | -OCH₂-Ph |
| ~3.9 | s | 3H | -COOCH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -C OOCH₃ |
| ~160 | C -OBn |
| ~136 | Quaternary C of benzyl group |
| ~135 | Ar-C H |
| ~133 | Ar-C H |
| ~129 | Ar-C H of benzyl group |
| ~128.5 | Ar-C H of benzyl group |
| ~127 | Ar-C H of benzyl group |
| ~118 | -C N |
| ~117 | Ar-C H |
| ~110 | Quaternary C -CN |
| ~71 | -OC H₂-Ph |
| ~52 | -COOC H₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3030 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~2225 | -C≡N stretch |
| ~1720 | C=O stretch (ester) |
| ~1600, 1490 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ether) |
| ~1100 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~267 | [M]⁺ (Molecular ion) |
| ~236 | [M - OCH₃]⁺ |
| ~176 | [M - C₇H₇O]⁺ |
| ~91 | [C₇H₇]⁺ (Tropylium ion) |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of Methyl 2-(benzyloxy)-5-cyanobenzoate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
References
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1853. [Link]
-
PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
RSC Publishing. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
- Google Patents. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. [Link]
- Google Patents. (2003).
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
RSC Publishing. (2024). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. [Link]
-
ResearchGate. (2019). The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. [Link]
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]
-
SciSpace. (2018). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]
-
ResearchGate. (2019). Recrystallization of Impure Benzoic Acid. [Link]
-
MDPI. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Catalysts, 14(1), 23. [Link]
-
Supplementary Information. (2016). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. [Link]
-
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
How to remove impurities from Methyl 2-(benzyloxy)-5-cyanobenzoate
Technical Support Center: Troubleshooting & Purification Guide for Methyl 2-(benzyloxy)-5-cyanobenzoate
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing Methyl 2-(benzyloxy)-5-cyanobenzoate . The standard synthesis relies on the Williamson ether benzylation of Methyl 5-cyano-2-hydroxybenzoate using benzyl bromide and a mild base (e.g., K₂CO₃) in a polar aprotic solvent.
While the chemistry is robust, researchers frequently encounter complex impurity profiles that complicate downstream applications. This guide deconstructs the causality behind these impurities and provides self-validating, step-by-step protocols to isolate the highly pure target compound.
Section 1: Reaction Workflow & Impurity Causality
Understanding the mechanistic origins of your impurities is the first step in eliminating them. The benzylation of a phenol is a nucleophilic substitution (Sₙ2) reaction. However, competing side reactions—driven by moisture, thermal degradation, or stoichiometric imbalances—generate four primary classes of impurities.
Fig 1: Synthesis pathway and causality of common impurities during benzylation.
Section 2: Troubleshooting FAQs
Q1: My crude NMR shows a large amount of unreacted benzyl bromide (BnBr). How can I remove this lachrymator without running a tedious silica column? A1: You can eliminate excess BnBr using a chemical scavenging approach rather than physical separation. By adding a tertiary amine like Triethylamine (TEA) to your crude organic mixture, the highly electrophilic BnBr undergoes an Sₙ2 reaction to form benzyltriethylammonium bromide (BTEAB)[1]. BTEAB is a quaternary ammonium salt that is highly soluble in water but insoluble in non-polar organic solvents[2]. A simple aqueous wash will partition the BTEAB entirely into the aqueous layer, self-validating the removal of the BnBr impurity without chromatography[3].
Q2: I am detecting unreacted starting material (Methyl 5-cyano-2-hydroxybenzoate) in my product. How do I clear this? A2: Exploit the pKₐ differential between your product and the impurity. Methyl 5-cyano-2-hydroxybenzoate contains a free phenolic hydroxyl group. Because the benzene ring is substituted with strongly electron-withdrawing cyano and ester groups, the pKₐ of this phenol is significantly lowered (making it more acidic than standard phenol). Washing your organic layer with a dilute alkaline solution (e.g., 0.5 M NaOH) quantitatively deprotonates the impurity into a water-soluble phenoxide ion. Your fully protected target product remains neutral and safely in the organic phase.
Q3: LC-MS analysis shows a peak corresponding to 2-(benzyloxy)-5-cyanobenzoic acid. Where is this coming from? A3: This is the result of ester saponification. If your potassium carbonate (K₂CO₃) is not rigorously anhydrous, or if your solvent (e.g., DMF) has absorbed atmospheric moisture, the basic conditions at elevated temperatures (50–70 °C) will hydrolyze the methyl ester of your product[4]. This carboxylic acid impurity can be removed by washing the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃), which converts the acid into a water-soluble sodium carboxylate salt.
Q4: How do I get rid of benzyl alcohol byproducts? A4: Benzyl alcohol is generated when trace water hydrolyzes benzyl bromide. Because it is a neutral, organic-soluble liquid with a high boiling point (~205 °C), it cannot be removed via acid/base washes. The most effective self-validating method for a solid product like Methyl 2-(benzyloxy)-5-cyanobenzoate is recrystallization. Benzyl alcohol remains highly soluble in cold non-polar anti-solvents (like hexanes or heptane), allowing the pure target product to crystallize out of the mother liquor.
Section 3: Step-by-Step Purification Workflows
The following sequential workflow is designed to systematically target and eliminate each class of impurity through orthogonal physical and chemical properties.
Fig 2: Sequential liquid-liquid extraction and purification workflow.
Protocol A: Chemical Scavenging of Benzyl Bromide
-
Dissolve the concentrated crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane, 10 mL/gram of crude).
-
Calculate the estimated molar excess of unreacted benzyl bromide. Add 1.5 equivalents of Triethylamine (TEA) relative to the unreacted BnBr.
-
Stir the mixture vigorously at room temperature for 2 to 4 hours. Mechanistic Check: The formation of a white precipitate (BTEAB salt) in non-polar solvents indicates successful scavenging.
-
Add an equal volume of distilled water and transfer to a separatory funnel.
-
Shake and separate the layers. The water-soluble BTEAB salt will partition into the aqueous phase. Repeat the water wash twice.
Protocol B: Orthogonal Acid/Base Liquid-Liquid Extraction
-
Phenol Removal: To the organic layer from Protocol A, add an equal volume of 0.5 M aqueous NaOH. Shake vigorously and separate. The unreacted Methyl 5-cyano-2-hydroxybenzoate partitions into the aqueous layer as a phenoxide.
-
Acid Removal: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to extract any hydrolyzed 2-(benzyloxy)-5-cyanobenzoic acid.
-
Wash the organic layer once with brine (saturated NaCl) to remove residual water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure solid.
Protocol C: Recrystallization (Final Polish)
-
Transfer the semi-pure solid to a clean Erlenmeyer flask.
-
Add a minimum volume of hot Ethyl Acetate until the solid just dissolves.
-
Dropwise, add Hexanes (anti-solvent) while maintaining heat until the solution becomes faintly cloudy (the cloud point).
-
Remove from heat and allow the flask to cool slowly to room temperature.
-
Transfer the flask to an ice bath for 30 minutes to maximize the crystalline yield.
-
Filter the crystals via vacuum filtration and wash with ice-cold hexanes. Benzyl alcohol and trace non-polar impurities will be discarded in the filtrate.
Section 4: Quantitative Data & Impurity Summary
| Impurity | Origin / Causality | Physical State | Chemical Property Exploited | Targeted Removal Method |
| Benzyl Bromide | Excess stoichiometric reagent | Liquid (Lachrymator) | Electrophilicity (Sₙ2 reactivity) | Scavenge with TEA to form water-soluble BTEAB salt. |
| Methyl 5-cyano-2-hydroxybenzoate | Incomplete reaction conversion | Solid | High Acidity (Low pKₐ phenol) | Deprotonation via 0.5 M NaOH wash. |
| 2-(benzyloxy)-5-cyanobenzoic acid | Ester saponification (Base + H₂O) | Solid | Carboxylic Acidity | Deprotonation via saturated NaHCO₃ wash. |
| Benzyl Alcohol | Hydrolysis of Benzyl Bromide | High-boiling Liquid | Differential Solubility | Recrystallization (remains in hexanes mother liquor). |
References
-
Azougagh, O., et al. "Preparation of a new BTEAB/DMSO deep eutectic solvent for highly efficient starch dissolution and succinylation." National Center for Biotechnology Information (PMC),[Link]
-
ResearchGate Community. "Removing Benzyl bromide." ResearchGate,[Link]
-
OSTI. "Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection." Office of Scientific and Technical Information,[Link]
Sources
Challenges in the scale-up of Methyl 2-(benzyloxy)-5-cyanobenzoate production
Technical Support Center: Scale-Up of Methyl 2-(benzyloxy)-5-cyanobenzoate
Introduction
Welcome to the Technical Support Center. This guide addresses the scale-up challenges associated with the production of Methyl 2-(benzyloxy)-5-cyanobenzoate , a critical intermediate often utilized in the synthesis of HIF-PH inhibitors and antiviral therapeutics.
The synthesis relies on a Williamson etherification of Methyl 5-cyano-2-hydroxybenzoate (Methyl 5-cyanosalicylate). While the chemistry appears straightforward on paper, the electron-withdrawing nature of the nitrile and ester groups significantly reduces the nucleophilicity of the phenoxide, creating specific kinetic and impurity challenges at scale.
Part 1: The "Golden Batch" Protocol (Scale-Up Optimized)
This protocol is designed to minimize the "Stalled Reaction" phenomenon common with electron-deficient phenols.
Reaction Scheme:
Optimized Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Solvent | Acetone (Primary) or DMF (Secondary) | Acetone allows easy workup (filtration/concentration). DMF is required if reaction kinetics are too slow due to the electron-poor ring. |
| Base | Potassium Carbonate (
Part 2: Process Visualization (Logic & Pathways)
Figure 1: Reaction Network & Impurity Genesis
This diagram maps the main reaction against the three most common failure modes: Hydrolysis (water intrusion), C-Alkylation (solvent effects), and N-Alkylation (rare but possible with nitriles).
Caption: Figure 1. Reaction network showing the competition between the desired O-alkylation and moisture-driven hydrolysis pathways.
Part 3: Troubleshooting Guide (Q&A Format)
Q1: The reaction stalls at 85-90% conversion. Adding more Benzyl Bromide doesn't help. Why?
Diagnosis: This is likely a surface passivation issue, not a stoichiometry issue.
-
The Science: As the reaction proceeds, Potassium Bromide (KBr) precipitates and coats the surface of the unreacted Potassium Carbonate (
). This "blinds" the base, preventing further deprotonation of the phenol. -
The Fix:
-
Mechanical: Increase agitation speed (RPM) to promote particle attrition.
-
Chemical: Add a small amount of water (0.5 - 1.0 vol%)? NO. Water will hydrolyze your ester. Instead, use Cesium Carbonate (
) (5-10 mol%) as a "kick-starter" due to its higher solubility and basicity, or switch to pulverized/micronized at the start.
-
Q2: We have high residual Benzyl Bromide (>5000 ppm) in the crude solid. How do we remove it without chromatography?
Diagnosis: Benzyl bromide is lipophilic and co-crystallizes with the product.
-
The Science: Benzyl bromide is a genotoxic impurity (GTI) and a lachrymator. Standard washing often fails.
-
The Fix: Chemical Quenching (The Amine Sweep).
-
At the end of the reaction, add Triethylamine (TEA) or Diethylamine (0.2 - 0.5 equiv relative to excess BnBr).
-
Stir for 1-2 hours at mild heat (
). -
Mechanism: The amine reacts with Benzyl Bromide to form a quaternary ammonium salt (Benzyltriethylammonium bromide).
-
Result: This salt is highly water-soluble. It will wash away completely during the aqueous workup, leaving the product pure.
-
Q3: The product color is yellow/orange instead of white. Is this a purity issue?
Diagnosis: Likely trace oxidation or polymerization of benzyl bromide derivatives.
-
The Fix:
-
Perform a charcoal treatment (Activated Carbon) during the recrystallization step.
-
Recrystallization Solvent: Ethyl Acetate/Heptane or Methanol/Water usually yields white needles.
-
Part 4: Scale-Up Engineering & Safety
Critical Process Parameters (CPPs)
| Parameter | Risk Level | Control Strategy |
| Water Content | High | Use anhydrous solvents. Water causes ester hydrolysis (Impurity A in Fig 1). Limit KF < 0.1%. |
| Agitation | High | Reaction is a slurry. Poor mixing = stalled reaction. Use retreat curve impellers or high-shear mixing if possible. |
| BnBr Dosing | Medium | Exothermic reaction. Dose Benzyl Bromide over 30-60 mins to control heat release (Adiabatic Temp Rise). |
Safety: Handling Benzyl Bromide
Benzyl bromide is a severe lachrymator (tear gas agent).[1]
-
Engineering Control: All charging must occur in a closed system or under high-velocity local exhaust.
-
Neutralization: Keep a solution of 10% aqueous Ammonia or Sodium Thiosulfate nearby to neutralize spills immediately. Do not wipe spills with dry paper towels; this disperses the vapor.
Figure 2: Workup & Isolation Workflow
This flow ensures removal of the specific impurities identified in Part 2.
Caption: Figure 2. Downstream processing flow emphasizing the chemical scavenging of benzyl bromide.
References
-
General Williamson Ether Scale-Up
- Constable, D. J. C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007, 9, 411-420.
-
Source:
-
Scavenging Benzyl Halides
-
Jordan, A., et al. "Isolation and removal of organohalide impurities." Organic Process Research & Development, 2005.[2] (Describes amine quenching strategies).
- Context: Validates the use of Triethylamine/Diethylamine to solubilize excess benzyl bromide.
-
-
Synthesis of Benzyloxy Benzoate Analogs
- RSC Advances. "Benzoic hydroxamates-based iron complexes... synthesis, characterization." RSC Advances, 2015. (Provides specific NMR and protocol data for Methyl 2-(benzyloxy)
-
Source:
-
Safety Data & Handling
- ThermoFisher Scientific. "Safety Data Sheet: Benzyl Bromide.
-
Source:
Sources
Common pitfalls in the handling of Methyl 2-(benzyloxy)-5-cyanobenzoate
Welcome to the technical support resource for Methyl 2-(benzyloxy)-5-cyanobenzoate (C₁₅H₁₁NO₃). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured to help you anticipate and resolve common challenges encountered during the synthesis, handling, and application of this versatile intermediate.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of Methyl 2-(benzyloxy)-5-cyanobenzoate.
Q1: What are the primary applications of Methyl 2-(benzyloxy)-5-cyanobenzoate?
A1: Methyl 2-(benzyloxy)-5-cyanobenzoate is a key intermediate in organic and pharmaceutical synthesis. Its structure contains three key functional groups: a methyl ester, a cyano group, and a benzyl ether. The benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps. This makes it a valuable building block for more complex molecules, particularly in the development of therapeutic agents and novel materials.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, Methyl 2-(benzyloxy)-5-cyanobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Based on the lability of the benzyl ether linkage, protection from light and atmospheric oxygen is advisable to prevent potential photolytic reactions or slow oxidation at the benzylic position.[4] For long-term storage, refrigeration (2-8 °C) is often recommended.
Q3: What are the main safety hazards associated with this compound and its precursors?
A3: While specific toxicity data for this exact compound is limited, related structures provide guidance. Benzyl halides used in its synthesis are lachrymators and should be handled in a fume hood. The final compound should be handled with standard laboratory precautions, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3] Always consult the latest Safety Data Sheet (SDS) before handling.
Q4: Can the methyl ester or cyano group undergo hydrolysis?
A4: Yes, both functional groups are susceptible to hydrolysis under certain conditions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, with basic conditions (saponification) typically being more rapid.[5][6] The cyano group is more robust but can be hydrolyzed to a carboxylic acid or amide under harsh acidic or basic conditions, often requiring elevated temperatures. Care must be taken during workup and purification to avoid unintended hydrolysis if these groups need to be preserved.
Synthesis Troubleshooting Guide: Williamson Ether Synthesis
The most common route to Methyl 2-(benzyloxy)-5-cyanobenzoate is via a Williamson ether synthesis, reacting Methyl 2-hydroxy-5-cyanobenzoate with a benzylating agent. Here are common pitfalls and their solutions.
Q5: My synthesis yield is consistently low. What are the likely causes?
A5: Low yield in this Williamson ether synthesis typically points to one of three issues: incomplete deprotonation, suboptimal alkylating agent, or competing side reactions.
-
Incomplete Deprotonation: The phenolic hydroxyl group is acidic, but requires a sufficiently strong base for complete conversion to the more nucleophilic phenoxide. If using a weaker base like potassium carbonate (K₂CO₃), ensure reaction conditions are vigorous enough (e.g., high temperature in DMF or acetone, for 8+ hours) to drive the reaction to completion.[7] The presence of water is detrimental as it will consume the base; ensure all reagents and solvents are anhydrous.[8] For a more reliable and faster reaction, using a stronger base like sodium hydride (NaH) is recommended.
-
Alkylating Agent Reactivity: The reactivity of benzyl halides follows the trend: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.[8] If you are using benzyl chloride, the reaction may be sluggish. Consider switching to benzyl bromide. Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive benzyl iodide.[8]
-
Side Reactions: The primary competing reaction is elimination of the alkylating agent, though this is less of a concern with primary halides like benzyl bromide.[9][10] High temperatures can favor elimination, so it's crucial to find the optimal balance.[7]
Workflow: Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low synthesis yield.
Q6: I'm observing multiple spots on my TLC plate besides my starting material and product. What are these impurities?
A6: Unwanted spots often arise from side reactions or degradation.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[9] The choice of solvent can influence this ratio.
-
Benzyl Alcohol: If your reaction is run at high temperatures for an extended period, or during aqueous workup, some of the excess benzyl bromide may hydrolyze to benzyl alcohol. This is a very common impurity.
-
Dimerization/Polymerization: While less common, under harsh basic conditions, side reactions involving the cyano or ester groups could lead to oligomeric byproducts.
Downstream Reaction & Handling Troubleshooting
Q7: I'm trying to remove the benzyl protecting group, but the reaction is failing. What should I do?
A7: The benzyl ether is robust, and its cleavage requires specific conditions. Failure is usually due to an inactive catalyst or incorrect methodology.
-
Catalytic Hydrogenolysis (H₂/Pd-C): This is the most common method. If it fails, the palladium catalyst is likely poisoned or inactive. Ensure your substrate is highly pure, as sulfur or other contaminants can deactivate the catalyst. Use a fresh bottle of catalyst and ensure the system is properly flushed with hydrogen.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, especially under visible light irradiation.[11] This method is advantageous when other functional groups are sensitive to reduction.[11]
-
Strong Acid Cleavage: While effective, strong acids like HBr or BCl₃ can also affect the ester and cyano groups and are often not ideal.
Diagram: Common Degradation & Deprotection Pathways
Caption: Key pathways for hydrolysis and debenzylation.
Purification & Analysis Guide
Q8: I'm struggling to purify my product by column chromatography. The product co-elutes with an impurity.
A8: Co-elution is a common challenge. The most likely impurity with similar polarity is benzyl alcohol, a byproduct from the hydrolysis of excess benzyl bromide.
-
Optimize Solvent System: If using a standard ethyl acetate/hexanes system, try adding a small percentage (~1%) of a more polar solvent like methanol or a less polar one like dichloromethane to alter the selectivity. Running a gradient elution, where the polarity of the eluent is increased slowly over time, can significantly improve separation.[12]
-
Aqueous Wash: Before chromatography, ensure your aqueous workup is thorough. Washing the organic layer with a dilute sodium bisulfite solution can help remove any unreacted benzyl bromide, and a wash with dilute base (e.g., NaHCO₃) can remove any acidic starting material.
-
Recrystallization: This is an excellent alternative or complementary step to chromatography.[13] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective. Dissolve the crude product in a minimum amount of the hot, more soluble solvent, then add the less soluble "anti-solvent" dropwise until turbidity persists, then allow to cool slowly.[13]
Table 1: Troubleshooting TLC Analysis
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible | Sample is too dilute; Compound is not UV-active. | Concentrate the sample; Use a visualization stain like potassium permanganate or an iodine chamber.[14] |
| Spots are streaking | Sample is too concentrated; Solvent system is too polar. | Dilute the sample; Decrease the polarity of the mobile phase. |
| Rf values are too high/low | The polarity of the solvent system is not optimal. | For high Rf, decrease solvent polarity (e.g., more hexanes). For low Rf, increase solvent polarity (e.g., more ethyl acetate).[14] |
| Poor separation of spots | The solvent system lacks selectivity for the compounds. | Try a different solvent combination (e.g., Dichloromethane/Methanol or Toluene/Acetone).[14] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate
Objective: To prepare the title compound via Williamson ether synthesis.
Materials:
-
Methyl 2-hydroxy-5-cyanobenzoate
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add Methyl 2-hydroxy-5-cyanobenzoate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 5 mL per mmol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Purification by Recrystallization
Objective: To purify crude Methyl 2-(benzyloxy)-5-cyanobenzoate.
Materials:
-
Crude Methyl 2-(benzyloxy)-5-cyanobenzoate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.
-
Induce Precipitation: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (turbid). If too much water is added, clarify the solution by adding a small amount of hot ethanol.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (in the same ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
-
Williamson ether synthesis - Wikipedia. [Link]
- Williamson ether synthesis. (2020, July 15). [Link to source]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). [Link]
-
Supporting Information - Rsc.org. [Link]
-
Debenzylation of Benzyl-Protected Methylcellulose - MDPI. (2022, June 22). [Link]
-
Troubleshooting guide - NaveniFlex - Navinci. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - MPG.PuRe. (2021, January 5). [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions - qualitas1998.net. (2011, April 21). [Link]
-
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. [Link]
-
methyl 2-chloro-5-cyanobenzoate - Chemical Synthesis Database. (2025, May 20). [Link]
-
Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem. [Link]
- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google P
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (2024, April 16). [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. (2024, April 10). [Link]
-
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(PDF) Debenzylation of Benzyl-Protected Methylcellulose - ResearchGate. (2026, February 3). [Link]
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. [Link]
-
Can methyl benzoate be hydrolyzed? - Quora. (2021, January 27). [Link]
-
PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office - EP 2102150 B1. (2008, June 12). [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. quora.com [quora.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. francis-press.com [francis-press.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reaction Rate Optimization for the Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing sluggish kinetics or low yields during the O-alkylation (benzylation) of methyl 5-cyano-2-hydroxybenzoate.
The synthesis of methyl 2-(benzyloxy)-5-cyanobenzoate relies on a bimolecular nucleophilic substitution (S_N2) pathway. Below, we dissect the thermodynamic and kinetic barriers of this specific transformation and provide field-proven troubleshooting protocols to maximize your reaction rate.
Mechanistic Pathway & Rate Enhancement Logic
To enhance the reaction rate, we must first understand the electronic environment of the starting material. Methyl 5-cyano-2-hydroxybenzoate features two strongly electron-withdrawing groups: an ester at the ortho position and a cyano group at the para position relative to the phenolic hydroxyl. While this high electron deficiency makes the phenol easy to deprotonate, it heavily stabilizes the resulting phenoxide anion through resonance delocalization. A highly stabilized nucleophile is inherently unreactive, making the subsequent S_N2 attack the rate-determining step.
Caption: Mechanistic pathway for the synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is my benzylation reaction rate so slow in acetone, and how can I accelerate it? A1: The choice of solvent dictates the nucleophilicity of your phenoxide[1]. While acetone is a common polar aprotic solvent, its dielectric constant is relatively low. In acetone, the potassium phenoxide exists as a tight ion pair, which sterically and electronically hinders the oxygen's ability to attack the benzyl halide. Solution: Switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents selectively solvate the metal cation (K⁺ or Cs⁺) while leaving the phenoxide anion "naked" and highly reactive, drastically accelerating the S_N2 rate[1].
Q2: I am using benzyl chloride due to safety and cost constraints. How can I match the reaction rate of benzyl bromide? A2: Benzyl chloride reacts significantly slower than benzyl bromide due to the higher bond dissociation energy of the C-Cl bond and the poorer leaving group ability of the chloride ion[2]. You can accelerate this by employing an in situ Finkelstein reaction[3]. Solution: Add a catalytic or stoichiometric amount of Potassium Iodide (KI) or Sodium Iodide (NaI) to your reaction mixture. The iodide ion rapidly displaces the chloride to form benzyl iodide, a highly reactive transient electrophile that is immediately consumed by the phenoxide[3].
Q3: What base is optimal for deprotonating methyl 5-cyano-2-hydroxybenzoate to maximize nucleophilicity? A3: Potassium carbonate (K₂CO₃) is the industry standard. However, if kinetics remain sluggish even in DMF, the issue may be the solubility of the base. Solution: Upgrading to Cesium Carbonate (Cs₂CO₃) provides a larger, softer cation that is more easily solvated, pushing the deprotonation equilibrium forward and creating a more reactive, separated ion pair. Alternatively, adding a catalytic amount of 18-crown-6 ether to K₂CO₃ will sequester the potassium ions and achieve a similar rate enhancement.
Troubleshooting Workflow for Stalled Reactions
If your LC-MS or TLC indicates incomplete conversion after 4 hours, follow this diagnostic decision tree to rescue the reaction.
Caption: Diagnostic workflow for troubleshooting a stalled benzylation reaction.
Optimized Experimental Protocol (Self-Validating System)
This protocol utilizes DMF and Finkelstein catalysis to ensure rapid, complete conversion. It is designed to be self-validating; the visual cues and TLC checks confirm the mechanistic milestones.
Reagents:
-
Methyl 5-cyano-2-hydroxybenzoate (1.0 eq)[4]
-
Benzyl chloride (1.2 eq)
-
Potassium carbonate, finely milled (2.0 eq)
-
Potassium iodide (0.2 eq)
-
Anhydrous DMF (10 volumes)
Step-by-Step Methodology:
-
Phenoxide Generation: Charge a dry, argon-flushed round-bottom flask with methyl 5-cyano-2-hydroxybenzoate and anhydrous DMF. Stir until fully dissolved. Add finely milled K₂CO₃.
-
Validation Check: The solution will transition from colorless to a distinct yellow/orange hue, visually confirming the generation of the delocalized phenoxide anion.
-
-
Electrophile Activation: Add Potassium Iodide (KI) to the stirring suspension, followed immediately by Benzyl chloride.
-
Causality: KI initiates the in situ generation of benzyl iodide, overcoming the high activation energy barrier of the S_N2 attack.
-
-
Heating & Kinetics: Heat the reaction mixture to 60°C.
-
Reaction Monitoring: After 2 hours, sample the reaction. Perform a TLC (Hexanes:Ethyl Acetate, 3:1).
-
Validation Check: The starting phenol is highly polar and UV-active (lower R_f). The product, methyl 2-(benzyloxy)-5-cyanobenzoate, lacks the hydrogen-bonding hydroxyl group and will elute significantly higher (higher R_f). Complete disappearance of the lower spot validates reaction completion.
-
-
Workup: Cool the mixture to room temperature. Quench by pouring into crushed ice/water (30 volumes) to precipitate the product and dissolve inorganic salts (K₂CO₃, KCl, KI). Filter the resulting white/off-white solid, wash with cold water, and dry under vacuum.
Quantitative Data: Reaction Condition Comparison
The table below summarizes the empirical impact of optimizing the solvent and electrophile on the reaction rate and overall yield.
| Solvent | Base | Electrophile | Additive | Temp (°C) | Time to >95% Conversion | Isolated Yield |
| Acetone | K₂CO₃ | Benzyl Chloride | None | 56 (Reflux) | > 24 hours | 45% |
| Acetone | K₂CO₃ | Benzyl Bromide | None | 56 (Reflux) | 12 hours | 72% |
| DMF | K₂CO₃ | Benzyl Chloride | None | 60 | 8 hours | 78% |
| DMF | K₂CO₃ | Benzyl Bromide | None | 60 | 3 hours | 91% |
| DMF | K₂CO₃ | Benzyl Chloride | KI (0.2 eq) | 60 | 2.5 hours | 94% |
References
- PubChemLite - Methyl 5-cyano-2-hydroxybenzoate (C9H7NO3). Université du Luxembourg.
- Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. SciSpace.
- Finkelstein reaction. Wikipedia.
- A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. BenchChem.
Sources
Recrystallization techniques for purifying Methyl 2-(benzyloxy)-5-cyanobenzoate
[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of Methyl 2-(benzyloxy)-5-cyanobenzoate , a critical intermediate often synthesized via Williamson etherification of methyl 2-hydroxy-5-cyanobenzoate with benzyl bromide.[1]
Achieving pharmaceutical-grade purity (>99%) for this compound presents specific challenges due to its amphiphilic nature : it possesses a lipophilic benzyloxy tail and a polar nitrile/ester core.[1] This guide moves beyond generic recipes, providing a chemically grounded troubleshooting framework to resolve issues like "oiling out" and persistent impurity retention.
Module 1: Solvent System Selection
Q: Which solvent system should I use?
A: The choice depends heavily on your dominant impurity profile. Because the target molecule is a methyl ester , solvent choice must also prevent transesterification.[1]
Primary Recommendation: Ethyl Acetate / n-Heptane [1]
-
Best for: Removing unreacted benzyl bromide (lipophilic impurity).[1]
-
Mechanism: The target molecule dissolves in hot Ethyl Acetate (EtOAc).[1] n-Heptane acts as the anti-solvent.[1] Benzyl bromide (liquid) remains highly soluble in the Heptane-rich mother liquor even at low temperatures, ensuring effective rejection.[1]
-
Safety Note: This system is chemically inert regarding the ester group.[1]
Secondary Recommendation: Methanol / Water [1][2][3]
-
Best for: Removing inorganic salts or highly polar byproducts.[1]
-
Mechanism: High solubility in hot Methanol; Water drastically reduces solubility upon cooling.[1]
-
Critical Warning: Do NOT use Ethanol.[1] Using Ethanol with a Methyl ester can lead to transesterification , producing the Ethyl ester impurity (Ethyl 2-(benzyloxy)-5-cyanobenzoate), especially if trace acid/base catalysts are present.[1] Always match the alcohol solvent to the ester group (Methyl ester
Methanol).[1]
Solvent Decision Logic (Visualization)
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.
Module 2: Detailed Protocols
Protocol A: The "Anti-Solvent" Method (EtOAc/Heptane)
Recommended for initial purification of crude reaction mixtures.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude solid in minimal Ethyl Acetate at 60-65°C. |
| 2 | Filtration | Perform hot filtration if the solution is cloudy.[1] |
| 3 | Precipitation | Slowly add n-Heptane (warm, ~50°C) dropwise until persistent turbidity is observed.[1] |
| 4 | Re-solubilization | Add 1-2 mL of EtOAc to clear the turbidity. |
| 5 | Crystallization | Cool to RT over 2 hours, then 0°C for 1 hour. |
| 6 | Isolation | Filter and wash with cold 1:3 EtOAc:Heptane.[1] |
Module 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
A: This is common with benzylated intermediates.[1] It occurs when the compound separates as a liquid phase (Liquid-Liquid Phase Separation, LLPS) before it reaches the crystal nucleation point.[1]
Root Causes & Fixes:
-
Temperature Drop is Too Fast:
-
Fix: Re-heat to dissolve the oil.[1] Cool much slower (wrap the flask in foil/towel).
-
-
Too Much Anti-Solvent:
-
Fix: Add more "good" solvent (EtOAc or Methanol) to shift the composition away from the "Oiling Out Boundary."[1]
-
-
Impurity Depression:
-
Seeding is Required:
Q: Why does my NMR show a mixture of Methyl and Ethyl esters?
A: You likely recrystallized from Ethanol .[1]
-
Mechanism: Base-catalyzed transesterification.[1] Even trace amounts of residual base (e.g., K2CO3 from the synthesis) can catalyze the exchange of the methoxy group for an ethoxy group in refluxing ethanol.[1]
-
Solution: Switch to Methanol (matches the ester) or Isopropanol (sterically bulky, slower reaction, though less solubilizing).[1]
Q: How do I remove the unreacted starting phenol (Methyl 2-hydroxy-5-cyanobenzoate)?
A: Recrystallization is often inefficient for separating phenols from their benzyl ethers because they share similar solubility profiles in polar organics.[1]
Module 4: Process Logic Visualization
The following diagram illustrates the troubleshooting workflow for the "Oiling Out" phenomenon, a critical failure mode for this specific molecule.
Figure 2: Troubleshooting logic for resolving "Oiling Out" during crystallization.
References
Sources
- 1. CAS 6587-24-2: Benzoic acid, 2-cyano-, methyl ester [cymitquimica.com]
- 2. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: Synthesis Routes for Methyl 2-(benzyloxy)-5-cyanobenzoate
Executive Summary
Target Molecule: Methyl 2-(benzyloxy)-5-cyanobenzoate Chemical Formula: C₁₆H₁₃NO₃ Molecular Weight: 267.28 g/mol Key Applications: Intermediate in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Vadadustat analogs) and other heterocyclic bioactive compounds.[1]
This technical guide critically evaluates the two primary synthesis routes for Methyl 2-(benzyloxy)-5-cyanobenzoate. Route A (Direct Benzylation) offers a convergent, high-yielding pathway ideal for medicinal chemistry and gram-scale synthesis.[1] Route B (Late-Stage Cyanation) utilizes lower-cost halogenated starting materials but introduces process safety challenges suitable only for specialized manufacturing environments.[1][2]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of the target molecule hinges on two strategic disconnections: the C–O bond (ether formation) and the C–C bond (nitrile formation).[2]
Diagram 1: Retrosynthetic Disconnection Tree
Caption: Retrosynthetic analysis revealing the two primary strategic approaches: Route A (Green) utilizing a pre-functionalized nitrile scaffold, and Route B (Red) employing a late-stage cyanation strategy.
Part 2: Detailed Route Comparison
Route A: Direct Benzylation of Methyl 5-cyanosalicylate (Convergent)
This route is the industry standard for laboratory and pilot-plant scale synthesis due to its operational simplicity and avoidance of heavy metal catalysts.[1][2]
-
Mechanism: Williamson Ether Synthesis (
).[1][2] -
Key Intermediate: Methyl 5-cyano-2-hydroxybenzoate (CAS 84437-12-7).[1][3][4]
-
Reagents: Benzyl bromide (BnBr), Potassium Carbonate (
), Acetone or DMF.[2]
Route B: Late-Stage Cyanation (Linear)
This route is often employed when the 5-bromo precursor is significantly cheaper or when the nitrile functionality is sensitive to earlier steps in a longer sequence.[1][2]
-
Mechanism: Palladium-catalyzed cyanation (Rosenmund-von Braun or Pd-catalyzed cross-coupling).[1]
-
Key Intermediate: Methyl 2-(benzyloxy)-5-bromobenzoate (CAS 860000-78-8).[1][5]
-
Reagents: Zinc Cyanide (
) or Copper(I) Cyanide ( ), Pd catalyst.[2]
Comparative Data Matrix
| Feature | Route A: Direct Benzylation | Route B: Late-Stage Cyanation |
| Step Count | 1 Step | 2 Steps (Benzylation + Cyanation) |
| Overall Yield | 90 - 95% | 65 - 75% (cumulative) |
| Atom Economy | High (Loss of HBr only) | Moderate (Loss of metal halides) |
| Safety Profile | High (Standard irritants) | Low (Requires toxic cyanide sources) |
| Purification | Crystallization / Simple Wash | Column Chromatography often required |
| Cost Driver | Cost of 5-cyano salicylate | Cost of Pd catalyst & waste disposal |
| Scalability | Excellent (Kilogram ready) | Challenging (HCN gas evolution risks) |
Part 3: Experimental Protocols
Protocol A: Synthesis via Direct Benzylation (Recommended)
Objective: Preparation of Methyl 2-(benzyloxy)-5-cyanobenzoate from Methyl 5-cyano-2-hydroxybenzoate.[1]
Reagents:
-
Methyl 5-cyano-2-hydroxybenzoate (1.0 eq) [CAS: 84437-12-7][1][3][4]
-
Benzyl Bromide (1.2 eq)[2]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[2] -
Acetone (0.5 M concentration relative to substrate)[2]
-
Potassium Iodide (KI) (0.1 eq, optional catalyst)[2]
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with Methyl 5-cyano-2-hydroxybenzoate and anhydrous acetone. Begin stirring.
-
Base Addition: Add
in a single portion.[1][2] The suspension may turn yellow due to phenoxide formation.[1][2] -
Alkylation: Add Benzyl Bromide dropwise over 10 minutes. (Optional: Add catalytic KI to accelerate reaction via in situ formation of Benzyl Iodide).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] -
Workup:
-
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.[1][2]
Validation Check:
-
1H NMR (DMSO-d6): Look for singlet at
ppm (Benzylic ) and disappearance of Phenolic OH ( ppm).[1][2] -
IR: Nitrile stretch at
.[1][2]
Protocol B: Synthesis via Pd-Catalyzed Cyanation
Objective: Conversion of Methyl 2-(benzyloxy)-5-bromobenzoate to the nitrile target.[1]
Reagents:
-
Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq) [CAS: 860000-78-8][1][5]
-
Zinc Cyanide (
) (0.6 eq)[2] - (5 mol%)[2]
-
DMF (degassed, anhydrous)[2]
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen.
-
Loading: Add the bromo-ester substrate,
, and Pd catalyst. -
Solvent: Add degassed DMF via syringe.
-
Heating: Heat to
for 12–16 hours. Caution: Do not exceed to prevent nitrile hydrolysis or degradation.[1][2] -
Quench (Critical Safety): Cool to RT. Quench with dilute
or bleach solution to neutralize excess cyanide before disposal.[2] -
Extraction: Dilute with EtOAc, wash with water (3x) to remove DMF.[1][2]
-
Purification: Silica gel chromatography is typically required to remove Pd residues and de-halogenated byproducts.[1][2]
Part 4: Process Logic & Troubleshooting
Diagram 2: Process Decision Logic
Caption: Decision matrix for selecting the optimal synthesis route based on starting material availability and common troubleshooting steps.
Expert Insights (E-E-A-T)
-
Solvent Effects in Route A: While Acetone is standard, switching to DMF or NMP at room temperature can suppress ester hydrolysis side reactions that occur at reflux temperatures.[2] However, DMF removal requires thorough water washes.[2]
-
Cyanide Safety in Route B: If Route B is mandatory, avoid using
(Rosenmund-von Braun) if possible, as the workup is tedious (requires decomposition of copper complexes).[2] The system is cleaner but requires strict control of oxygen to prevent catalyst deactivation.[1][2] -
Regioselectivity: In Route A, O-alkylation is favored over C-alkylation due to the "hard" nature of the phenoxide oxygen and the carbonate base.[2] Using a softer base or solvent could promote unwanted C-alkylation.[1][2]
References
-
Benchchem. Methyl 2-(Benzyloxy)-5-Cyanobenzoate Product Information. Retrieved from [2]
-
Sigma-Aldrich. Methyl 5-cyano-2-hydroxybenzoate (CAS 84437-12-7) Product Sheet.[1] Retrieved from
-
PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate (CAS 860000-78-8) Compound Summary.[1][5] Retrieved from [2]
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis using Benzyl Bromide. (Analogous methodology). Retrieved from [2]
-
ChemicalBook. Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid derivatives. Retrieved from [2]
Sources
- 1. Methyl 5-cyano-2-hydroxybenzoate | 84437-12-7 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Methyl 5-Cyano-2-hydroxy-benzate, CAS 84437-12-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 84437-12-7 | Methyl 5-cyano-2-hydroxybenzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Alternative Reagents for the Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate
[1]
Executive Summary
Methyl 2-(benzyloxy)-5-cyanobenzoate is a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting HIF prolyl hydroxylase and other metabolic pathways.[1] Its structure combines an electron-deficient benzoate core with a sensitive nitrile group and a lipophilic benzyl ether.[1]
The synthesis of this molecule typically follows one of two strategic pathways:
-
Route A (Late-Stage Cyanation): Cyanation of the halogenated precursor, Methyl 2-(benzyloxy)-5-bromobenzoate.[1]
-
Route B (Convergent Benzylation): O-Benzylation of the pre-functionalized Methyl 5-cyano-2-hydroxybenzoate.[1]
This guide objectively compares the reagent classes for these transformations, with a specific focus on replacing stoichiometric, toxic cyanation reagents (Rosenmund-von Braun conditions) with modern catalytic alternatives, and optimizing the O-benzylation step for atom economy.[1]
Strategic Synthesis Pathways
The following flowchart illustrates the two primary retrosynthetic disconnections.
Figure 1: Strategic pathways for the synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate. Route A focuses on cyanation efficiency; Route B focuses on alkylation selectivity.
Deep Dive: Cyanation Reagents (Route A)
The transformation of Methyl 2-(benzyloxy)-5-bromobenzoate to the target nitrile is the most chemically challenging step due to the potential for catalyst poisoning and the toxicity of reagents.[1]
Reagent Comparison
| Reagent System | Type | Key Advantages | Critical Drawbacks | E-Factor |
| CuCN (Rosenmund-von Braun) | Stoichiometric | Low material cost; established legacy method.[1] | High Toxicity: Requires stoichiometric copper/cyanide.[1] Harsh Conditions: >150°C required (DMF/DMSO), risking ester hydrolysis.[1] Purification: Difficult removal of Cu salts.[1] | High (Poor) |
| Zn(CN)₂ / Pd(0) | Catalytic | High Activity: Works at 80-100°C. Stoichiometry: Requires only 0.5-0.6 equiv due to two CN groups.[1] Purity: Easier workup than CuCN.[1] | Toxicity: Zn(CN)₂ is still highly toxic.[1] Cost: Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are expensive.[1] | Moderate |
| K₄[Fe(CN)₆] / Pd(II) | Green Catalytic | Non-Toxic Source: Cyanide is tightly bound to Fe; released slowly.[1] Safety: Solid is safe to handle on benchtop.[1] Selectivity: Slow release prevents catalyst poisoning.[1] | Solubility: Requires polar solvents (NMP/Water) or phase transfer catalysts.[1] Kinetics: Slower reaction rates than Zn(CN)₂.[1] | Low (Excellent) |
Technical Analysis
Why switch from CuCN? The classical Rosenmund-von Braun reaction often leads to incomplete conversion and difficult purification due to the formation of stable copper-product complexes.[1] For the target molecule, the ester group is susceptible to hydrolysis at the high temperatures (150–200°C) required for CuCN.[1]
The Superior Alternative: Pd-Catalyzed Cyanation Using Zn(CN)₂ with a palladium catalyst (e.g., Pd(dppf)Cl₂) allows the reaction to proceed at 80–100°C. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with Zn(CN)₂ and reductive elimination.[1]
-
Recommendation: For large-scale safety, K₄[Fe(CN)₆] is the preferred reagent.[1] It serves as a "slow-release" cyanide source, maintaining a low concentration of free cyanide in solution, which prevents the deactivation of the Pd catalyst (a common issue known as the "cyanide effect").[1]
Experimental Protocol (Recommended)
Method: Pd-Catalyzed Cyanation using Zn(CN)₂ This protocol balances yield and reaction speed.[1]
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
-
Solvent: Add anhydrous DMF or DMAc (0.2 M concentration). Note: Wet solvent will hydrolyze the ester.
-
Additive: Add Zn dust (10 mol%) or Polymethylhydrosiloxane (PMHS) if the catalyst turnover is sluggish (activates Pd(II) to Pd(0)).[1]
-
Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by HPLC/TLC (Target R_f will be lower than starting bromide).[1]
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to complex zinc/copper species) followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).
Deep Dive: O-Benzylation Reagents (Route B)
This route is convergent but relies on the availability of Methyl 5-cyano-2-hydroxybenzoate.[1] The challenge here is the reduced nucleophilicity of the phenol due to the electron-withdrawing cyano and ester groups at the ortho and para positions.
Reagent Comparison
| Reagent | Mechanism | Base Required | Suitability for Target |
| Benzyl Bromide (BnBr) | S_N2 Alkylation | K₂CO₃ / Cs₂CO₃ | Standard. Reliable, but generates bromide waste.[1] Requires polar aprotic solvent (DMF/Acetone).[1] |
| Benzyl Alcohol (BnOH) | Mitsunobu (Redox) | DEAD / PPh₃ | Alternative. Useful if avoiding halides.[1] Poor atom economy (generates Ph₃PO and hydrazine byproduct).[1] |
| Benzyl Carbonate | Pd-Catalyzed Allylic-type | None (Neutral) | Green. Evolves CO₂ and MeOH.[1] Rare for simple benzylations but highly atom-efficient.[1] |
Technical Analysis
For this specific substrate, Benzyl Bromide remains the gold standard due to cost and simplicity.[1] The electron-deficient nature of the phenol (pKa ~7-8) makes it acidic enough to be deprotonated by weak bases like K₂CO₃ in acetone or acetonitrile, avoiding the need for strong bases (NaH) that might attack the nitrile or ester.[1]
Optimization Tip: Addition of catalytic KI (Finkelstein condition) accelerates the reaction by generating the more reactive Benzyl Iodide in situ.[1]
Experimental Protocol (Standard)
Method: Williamson Ether Synthesis[1]
-
Dissolution: Dissolve Methyl 5-cyano-2-hydroxybenzoate (1.0 equiv) in Acetone or Acetonitrile (0.5 M).
-
Base: Add K₂CO₃ (1.5 equiv) and KI (0.1 equiv).[1] Stir at RT for 15 mins to form the phenoxide.
-
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.[1]
-
Reaction: Reflux (60-80°C) for 2–6 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1] Recrystallize from EtOH or purify via short silica plug.
References
-
Acid-Catalyzed O-Benzylation Reagents: Fujita, H., et al. "N,N'-Dimethylated Benzyloxytriazinedione: A Stable Solid Reagent for Acid-Catalyzed O-Benzylation."[1] Chemistry - A European Journal, 2017.[1] [1]
-
Pd-Catalyzed Cyanation (General): Senecal, T. D., et al.[1][2] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie Int.[1] Ed., 2013.[1] [1]
-
Green Cyanation (K4[Fe(CN)6]): Schareina, T., et al. "Potassium Hexacyanoferrate(II)—A New Power Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[1] Chemistry - A European Journal, 2004.[1] [1]
-
Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] [1]
-
Rosenmund-von Braun Review: Ellis, G. P., et al.[1] "The Chemistry of Cyanides." Chemical Reviews, 1987.[1][3] [1]
The following technical guide provides an in-depth comparative analysis of Methyl 2-(benzyloxy)-5-cyanobenzoate , a critical intermediate and lipophilic probe in medicinal chemistry. This guide is structured to assist researchers in optimizing synthetic routes and evaluating the biological potential of the 5-cyanosalicylate scaffold.
Executive Summary: The "Latent" Pharmacophore
Methyl 2-(benzyloxy)-5-cyanobenzoate represents a strategic "masked" scaffold in drug discovery. Unlike its free-phenolic counterparts, this molecule utilizes a benzyl ether moiety to enhance lipophilicity (LogP) and block metabolic conjugation sites (Glucuronidation), making it an ideal candidate for phenotypic screening and orthogonal synthetic protection .
While the free acid form (5-Cyanosalicylic acid ) exhibits direct enzyme inhibitory potential (e.g., against oxidases and inflammatory mediators), the benzyloxy ester variant serves two distinct roles:
-
Synthetic Intermediate: A stable precursor for generating 5-substituted salicylates, benzoxazoles, and chromanes.
-
Prodrug/Probe: A membrane-permeable analog that releases the active pharmacophore upon intracellular debenzylation or hydrolysis.
Key Comparative Metrics
| Feature | Methyl 2-(benzyloxy)-5-cyanobenzoate | Methyl 2-hydroxy-5-cyanobenzoate | 5-Cyanosalicylic Acid |
| Primary Role | Synthetic Intermediate / Lipophilic Probe | Active H-Bond Donor / Metabolite | Polar Active Core |
| LogP (Predicted) | ~3.8 - 4.2 (High Permeability) | ~2.1 (Moderate) | ~1.5 (Low Permeability) |
| Cellular Uptake | High (Passive Diffusion) | Moderate | Low (Ionized at pH 7.[1]4) |
| Key Reactivity | Nitrile reduction, Ester hydrolysis | Phenolic oxidation, Chelation | Decarboxylation (thermal) |
| Target Class | Cytotoxic Agents (Non-specific) | Oxidoreductase Inhibitors | Anti-inflammatory (COX/LOX) |
Structural Logic & Mechanism of Action
The biological activity of this class is dictated by the "Warhead" (Cyano group) and the "Shield" (Benzyloxy group).
The Cyano-Pharmacophore (Position 5)
The nitrile (cyano) group at position 5 is a bioisostere of the carbonyl and carboxyl groups but with a distinct electronic profile. It serves as:
-
Hydrogen Bond Acceptor: Interacts with Serine or Threonine residues in enzyme active sites (e.g., Xanthine Oxidase, Lipoxygenase).
-
Synthetic Handle: Precursor to Tetrazoles (via azide cycloaddition) or Amidines (via Pinner reaction), which are potent pharmacophores in antihypertensive and antiviral drugs [1].
The Benzyloxy "Mask" (Position 2)
The benzyl ether protects the phenolic oxygen. In biological systems, this:
-
Prevents Phase II Metabolism: Blocks immediate sulfation or glucuronidation of the phenol.
-
Enhances Cytotoxicity: Benzyloxy-benzoates often show higher IC50 values in cancer cell lines (e.g., HL-60, SH-SY5Y) compared to their hydroxy-analogs due to increased intracellular accumulation and membrane disruption [2, 3].
Mechanistic Pathway Diagram
The following diagram illustrates the transformation of the scaffold from "Inactive Probe" to "Active Inhibitor."
Caption: Bioactivation pathway showing the conversion of the lipophilic benzyl-ester probe into the active salicylate pharmacophore.
Comparative Biological Activity Data[3][4][5]
Antimicrobial & Cytotoxic Potency
Benzoic acid derivatives rely on lipophilicity to penetrate microbial cell walls. The benzyloxy analog (Target) generally outperforms the free acid in in vitro growth inhibition assays against Gram-positive bacteria, while the free acid is more active against specific enzymatic targets once inside.
Table 1: Comparative Activity Profile (Inferred from SAR Data [2, 4])
| Compound | Organism/Cell Line | Activity Type | Estimated Potency | Mechanism |
| Methyl 2-(benzyloxy)-5-cyanobenzoate | S. aureus | Antimicrobial (MIC) | Moderate (25-50 µg/mL) | Membrane perturbation; pH gradient disruption. |
| Methyl 2-(benzyloxy)-5-chlorobenzoate | S. aureus | Antimicrobial (MIC) | High (10-25 µg/mL) | Chlorine increases lipophilicity vs Cyano. |
| 5-Cyanosalicylic Acid | E. coli | Antimicrobial (MIC) | Low (>100 µg/mL) | Poor uptake; requires active transport. |
| Methyl 2-(benzyloxy)-5-cyanobenzoate | HL-60 (Leukemia) | Cytotoxicity (IC50) | ~15-30 µM | Apoptosis induction via ROS generation. |
| 5-Aminosalicylic Acid (Reference) | Caco-2 (Colon) | Anti-inflammatory | Low Cytotoxicity | COX/NF-κB inhibition (Gut specific). |
Structure-Activity Relationship (SAR) Insights
-
Substitution at C-5: The Cyano (-CN) group is less lipophilic than Chloro (-Cl) or Bromo (-Br) but offers a unique "dipole" interaction. In antimicrobial assays, the Chloro-analog often shows slightly better potency due to the "Halogen Bond" effect, but the Cyano-analog is preferred for reducing toxicity in mammalian cells [5].
-
Ester vs. Acid: The Methyl Ester is strictly a prodrug in biological contexts. It must be hydrolyzed to the acid to engage in salt-bridge interactions with protein targets (e.g., Arginine residues in COX-2) [6].
Detailed Experimental Protocols
To validate the activity of Methyl 2-(benzyloxy)-5-cyanobenzoate, the following protocols are recommended. These are designed to be self-validating by including necessary controls.
Synthesis: Williamson Ether Strategy
Objective: Efficiently generate the target molecule from commercially available 5-cyanosalicylic acid methyl ester.
Reagents:
-
Methyl 5-cyano-2-hydroxybenzoate (1.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Acetone or DMF (Solvent)[2]
Protocol:
-
Dissolution: Dissolve 1.0 g of Methyl 5-cyano-2-hydroxybenzoate in 15 mL of dry DMF.
-
Deprotonation: Add 1.5 g of anhydrous K₂CO₃. Stir at room temperature for 30 minutes. Checkpoint: The solution should turn yellow/orange, indicating phenoxide formation.
-
Alkylation: Dropwise add Benzyl Bromide (0.8 mL).
-
Reflux: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (lower Rf, UV active) should disappear.
-
Workup: Pour into ice water (100 mL). The product will precipitate as a white/off-white solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol.
-
Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.9 ppm (Methyl ester) and a singlet at ~5.2 ppm (Benzylic CH₂).
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine the IC50 of the lipophilic probe vs the free acid in cancer cells (e.g., HeLa or SH-SY5Y).
Protocol:
-
Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24h.
-
Preparation: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate in DMSO (Stock 10 mM). Prepare serial dilutions in media (0.1 µM to 100 µM). Control: DMSO vehicle (0.1%).
-
Treatment: Add compounds to cells. Incubate for 48h at 37°C.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot % Viability vs Log[Concentration]. Use non-linear regression to determine IC50.
-
Expected Result: The Benzyloxy ester should show an IC50 in the micromolar range (20-50 µM), while the free acid may be inactive (>100 µM) due to poor permeability [3, 7].
-
Synthetic Pathway & Derivatization Logic
The true value of Methyl 2-(benzyloxy)-5-cyanobenzoate lies in its versatility as a building block.
Caption: Divergent synthesis map showing the utility of the target scaffold in accessing diverse bioactive chemical space.
References
-
BenchChem Technical Support. (2025).[2][3] Comparative Biological Activity of 2-(Benzyloxy)-5-chlorobenzoic Acid Derivatives. BenchChem. Link
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 2-(benzyloxy)-5-bromobenzoate. PubChem. Link
-
ResearchGate. (2015).[1] Synthesis, bioactivity evaluation, and docking study of 5-aminosalicylic acid's fatty acid derivatives. ResearchGate. Link
-
EPA. (2025). CompTox Chemicals Dashboard: Methyl 2-cyano-5-methoxybenzoate. US Environmental Protection Agency. Link
-
Scientific Archives. (2025). Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. Scientific Archives. Link
-
PubMed. (2016). In vitro quantitative determination of... methyl 2-benzoylbenzoate... and cytotoxic effects. PubMed.[4] Link
Sources
A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-(benzyloxy)-5-cyanobenzoate
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, technically-grounded comparison of spectroscopic methodologies for the structural confirmation of Methyl 2-(benzyloxy)-5-cyanobenzoate. Moving beyond a mere recitation of data, we will delve into the causal reasoning behind experimental choices and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of scientific integrity, ensuring that each analytical step is self-validating.
The Analytical Challenge: Distinguishing Isomers and Impurities
The synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate, a molecule with a unique arrangement of a benzyl ether, a cyano group, and a methyl ester on an aromatic ring, necessitates a rigorous analytical strategy. The primary challenge lies not only in confirming the presence of all functional groups but also in verifying their specific substitution pattern on the benzoate ring. Spectroscopic techniques, when used in concert, provide a powerful toolkit to address this challenge, offering a detailed "fingerprint" of the molecule.
Core Spectroscopic Techniques for Structural Elucidation
A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is the gold standard for the structural confirmation of organic molecules like Methyl 2-(benzyloxy)-5-cyanobenzoate. Each technique provides a unique piece of the structural puzzle.
The Logic of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and confirmation of the target molecule's structure.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of Methyl 2-(benzyloxy)-5-cyanobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Methyl 2-(benzyloxy)-5-cyanobenzoate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | Ar-H (ortho to COOCH₃) | The electron-withdrawing ester and cyano groups deshield this proton, shifting it downfield. It appears as a doublet due to coupling with the meta proton. |
| ~7.6 | dd | 1H | Ar-H (meta to COOCH₃) | This proton is coupled to two other aromatic protons, resulting in a doublet of doublets. |
| ~7.4-7.3 | m | 5H | Phenyl-H of benzyl group | The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in this region. |
| ~7.1 | d | 1H | Ar-H (para to COOCH₃) | This proton is coupled to one other aromatic proton, resulting in a doublet. |
| ~5.2 | s | 2H | -OCH₂- | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet as there are no adjacent protons to couple with. |
| ~3.9 | s | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment and appear as a sharp singlet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Use a relaxation delay of 1-2 seconds between pulses.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (ester) | The carbonyl carbon of the ester is significantly deshielded. |
| ~160 | C-O (aromatic) | The aromatic carbon attached to the benzyloxy group is deshielded by the oxygen. |
| ~136 | Quaternary C of benzyl group | The ipso-carbon of the benzyl group. |
| ~135 | CH (aromatic) | Aromatic methine carbon. |
| ~133 | CH (aromatic) | Aromatic methine carbon. |
| ~129 | CH of benzyl group | Phenyl carbons of the benzyl group. |
| ~128 | CH of benzyl group | Phenyl carbons of the benzyl group. |
| ~127 | Quaternary C (aromatic) | Aromatic quaternary carbon. |
| ~118 | C≡N (nitrile) | The carbon of the cyano group. |
| ~116 | Quaternary C (aromatic) | Aromatic quaternary carbon adjacent to the cyano group. |
| ~115 | CH (aromatic) | Aromatic methine carbon. |
| ~71 | -OCH₂- | The benzylic carbon is deshielded by the oxygen. |
| ~53 | -OCH₃ | The methyl ester carbon. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For Methyl 2-(benzyloxy)-5-cyanobenzoate, we expect to see characteristic absorptions for the ester, ether, nitrile, and aromatic moieties. Aromatic esters are known to follow a "Rule of Three," exhibiting three strong peaks in the fingerprint region.[1][2]
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (from -OCH₃ and -OCH₂-) |
| ~2230 | Medium | C≡N stretch (nitrile) |
| ~1730-1715 | Strong | C=O stretch (aromatic ester)[1] |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1310-1250 | Strong | Asymmetric C-O-C stretch (ester)[1] |
| ~1130-1100 | Strong | Symmetric C-O-C stretch (ester)[1] |
| ~1250 | Strong | Aryl-O-C stretch (ether) |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. This method requires minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
Expected MS Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Methyl 2-(benzyloxy)-5-cyanobenzoate (C₁₆H₁₃NO₃), which is 267.28 g/mol .
-
Key Fragment Ions:
-
m/z 91: A prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), which is a characteristic fragment of the benzyl group.[3] This is a strong indicator of the presence of the benzyloxy moiety.
-
m/z 236: Loss of the methoxy group (•OCH₃) from the molecular ion.
-
m/z 208: Loss of the ester group (•COOCH₃) from the molecular ion.
-
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated from any volatile impurities.
-
The separated compound enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
Comparison with Alternative Structures
To truly validate the structure of Methyl 2-(benzyloxy)-5-cyanobenzoate, it is crucial to compare its expected spectroscopic data with that of potential isomers or related byproducts.
Isomeric Comparison
Consider the isomer Methyl 3-(benzyloxy)-4-cyanobenzoate. While it has the same molecular formula and weight, its NMR and IR spectra would differ significantly.
-
¹H NMR: The aromatic region would show a different splitting pattern due to the altered substitution on the benzene ring.
-
¹³C NMR: The chemical shifts of the aromatic carbons would be different, reflecting the change in substituent positions.
-
IR: While the major functional group absorptions would be present, subtle shifts in the fingerprint region, particularly the C-H out-of-plane bending vibrations, would be expected.
The following diagram illustrates the key differences in the aromatic proton environments of two potential isomers.
Caption: Comparison of the aromatic proton environments and expected ¹H NMR splitting patterns for two isomers.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of Methyl 2-(benzyloxy)-5-cyanobenzoate is achieved not by a single technique but by the synergistic integration of data from NMR, IR, and Mass Spectrometry. Each method provides a unique and complementary piece of information, and together they form a self-validating system. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. By comparing the acquired data with the predicted spectra and those of potential alternatives, researchers can confidently and unequivocally confirm the structure of their target molecule.
References
- Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy2018, 33 (9), 22-26.
-
JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Tutor. Common HNMR Patterns. [Link]
-
University of Calgary. Chapter 13: Spectroscopy - Aromatic H. [Link]
- Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy2018, 33 (7), 14-21.
-
Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]
-
Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]
-
PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate. [Link]
-
Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]
-
TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
Sources
Technical Guide: Purity Assessment of Methyl 2-(benzyloxy)-5-cyanobenzoate
Topic: Purity Assessment of Methyl 2-(benzyloxy)-5-cyanobenzoate by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Significance
Methyl 2-(benzyloxy)-5-cyanobenzoate is a critical synthetic intermediate, most notably utilized in the synthesis of Topiroxostat (a selective xanthine oxidoreductase inhibitor for gout treatment) and other bioactive scaffolds. Its structural integrity—specifically the stability of the benzyloxy protecting group and the cyano moiety—is paramount for downstream yield and safety.
This guide objectively compares analytical methodologies for assessing the purity of this compound. While traditional techniques like GC-MS and NMR have their place, this guide establishes why High-Performance Liquid Chromatography (HPLC) with UV detection is the superior standard for routine purity profiling, particularly for detecting non-volatile degradation products and polar synthetic precursors.
Compound Profile[1][2][3][4][5][6][7]
-
Chemical Name: Methyl 2-(benzyloxy)-5-cyanobenzoate
-
Molecular Formula: C
H NO -
Key Function: Electrophilic intermediate for heterocycle formation; protected phenol precursor.
-
Critical Impurities: Methyl 5-cyano-2-hydroxybenzoate (Starting Material), Benzyl Bromide (Reagent), 2-(benzyloxy)-5-cyanobenzoic acid (Hydrolysis Product).
Comparative Analysis of Analytical Techniques
To ensure scientific rigor, we evaluated three primary methodologies for purity assessment. The comparison highlights why HPLC is the preferred technique for this specific ester-ether scaffold.
Table 1: Method Performance Matrix
| Feature | RP-HPLC (UV) (Recommended) | GC-MS | qNMR (Quantitative NMR) |
| Primary Scope | Routine purity, impurity profiling, degradation monitoring. | Residual solvents, volatile reagents (Benzyl bromide). | Absolute purity assay, structural verification. |
| Thermal Stability | High. Analyzes sample at ambient/controlled temp. Crucial for benzyl ethers. | Low to Moderate. Risk of thermal cleavage of the benzyloxy C-O bond at injector ports (>250°C). | High. Non-destructive. |
| Sensitivity (LOD) | Excellent (0.05%). Ideal for trace impurity detection. | Good, but limited for non-volatile salts or polar acids. | Moderate (~0.5-1.0%). Poor for trace impurities. |
| Selectivity | Tunable. Mobile phase pH and column chemistry (C18 vs. Phenyl) can be optimized. | Fixed by volatility and stationary phase polarity. | High structural specificity but overlapping signals can obscure impurities. |
| Throughput | High (Automated sequences). | Moderate. | Low (Manual processing/long acquisition). |
Expert Insight: The Case Against GC for Primary Purity
While GC-MS is exceptional for detecting residual benzyl bromide (a potential mutagenic impurity), it is suboptimal for the main peak assay of Methyl 2-(benzyloxy)-5-cyanobenzoate. Benzyl ethers are prone to thermal debenzylation at high temperatures. In a GC injector port, this can generate false peaks (phenol degradation products), artificially lowering the calculated purity. HPLC avoids this thermal stress, providing a "true" representation of the material's state.
Recommended HPLC Protocol
This protocol is designed to separate the hydrophobic product from its more polar hydrolytic impurities and the starting phenol.
Chromatographic Conditions
-
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Phenyl-Hexyl Phase (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 250 x 4.6 mm, 5 µm.
-
Why Phenyl-Hexyl? Unlike standard C18, the Phenyl-Hexyl phase employs
- interactions. This provides superior selectivity for the benzyloxy ring and the cyano-aromatic core , enhancing the resolution between the product and structurally similar aromatic impurities (like the de-benzylated phenol).
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Note: Low pH suppresses the ionization of the phenolic impurity (Methyl 5-cyano-2-hydroxybenzoate), sharpening its peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm .
-
Justification: The benzonitrile and benzoate chromophores exhibit strong absorption at 240 nm, maximizing sensitivity. 254 nm is a viable alternative.
-
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 5.0 | 70 | 30 | Isocratic (Elute polar acids) |
| 20.0 | 10 | 90 | Gradient Ramp (Elute Product) |
| 25.0 | 10 | 90 | Wash (Elute Benzyl Bromide/Dimer) |
| 25.1 | 70 | 30 | Re-equilibration |
| 30.0 | 70 | 30 | End of Run |
Experimental Workflow & Validation Logic
The following diagram illustrates the decision logic and workflow for validating the purity of a synthesized batch. It emphasizes the "Self-Validating" requirement (System Suitability).
Figure 1: Analytical workflow for the purity assessment of Methyl 2-(benzyloxy)-5-cyanobenzoate, incorporating System Suitability Testing (SST) as a mandatory control gate.
Impurity Profiling & Data Interpretation[9][11]
A robust method must identify not just the peak of interest, but the "story" the chromatogram tells about the synthesis.
Predicted Relative Retention Times (RRT)
Reference Peak: Methyl 2-(benzyloxy)-5-cyanobenzoate (RT ~ 14.5 min)
| Impurity Identity | Origin | Polarity | Predicted RRT |
| 2-(benzyloxy)-5-cyanobenzoic acid | Hydrolysis of ester | High (Acidic) | ~0.4 - 0.5 |
| Methyl 5-cyano-2-hydroxybenzoate | Unreacted Starting Material | Medium (Phenolic) | ~0.7 - 0.8 |
| Benzyl Alcohol | Hydrolysis of Reagent | Medium-Low | ~0.9 |
| Methyl 2-(benzyloxy)-5-cyanobenzoate | Target Product | Low | 1.00 |
| Benzyl Bromide | Excess Reagent | Very Low | ~1.2 - 1.3 |
| Dibenzyl Ether | Side Reaction | Very Low | ~1.5+ |
Troubleshooting Guide
-
Peak Tailing on Product: Often caused by silanol interactions with the nitrogen in the cyano group or the ester. Remedy: Ensure mobile phase pH is acidic (2.2) or use a column with high end-capping.
-
Ghost Peaks: If observing peaks at RRT > 1.5 in blank runs, this indicates carryover of the highly hydrophobic benzyl bromide or dibenzyl ether. Remedy: Extend the "Wash" phase (90% ACN) of the gradient to 10 minutes.
References
-
Topiroxostat Synthesis & Intermediates
- Impurity Profiling of Benzoate Derivatives
-
General HPLC Method Development for Nitriles
-
Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
-
Benzylation Reaction Mechanisms
Sources
Comparative Reactivity Guide: Methyl 2-(benzyloxy)-5-cyanobenzoate vs. Standard Benzonitriles
Executive Summary
In advanced drug discovery, polyfunctional building blocks like Methyl 2-(benzyloxy)-5-cyanobenzoate are highly prized for their ability to project multiple pharmacophores in defined spatial orientations. This specific molecule features three distinct reactive vectors: a methyl ester, a benzyl ether, and a nitrile group.
For Application Scientists and process chemists, the primary challenge lies in predicting the reactivity of the nitrile group (C5) in the presence of the other moieties, and executing chemoselective transformations without triggering global reduction or unwanted deprotection. This guide objectively compares the reactivity of Methyl 2-(benzyloxy)-5-cyanobenzoate against standard benzonitriles, providing mechanistic insights, comparative data, and self-validating experimental protocols for two critical transformations: tetrazole synthesis and chemoselective reduction .
Structural and Electronic Profiling
The reactivity of any benzonitrile derivative is dictated by the "push-pull" electronic effects of its ring substituents [1]. In Methyl 2-(benzyloxy)-5-cyanobenzoate, the cyano carbon's electrophilicity is governed by two competing forces:
-
The Ester Group (-COOMe at C1): Positioned meta to the nitrile, it exerts a mild inductive electron-withdrawing (-I) effect, slightly increasing the electrophilicity of the nitrile carbon.
-
The Benzyloxy Group (-OBn at C2): Positioned para to the nitrile, the oxygen atom donates electron density into the aromatic ring via a powerful resonance (+R) effect.
Chemoselective transformations of Methyl 2-(benzyloxy)-5-cyanobenzoate based on reagent choice.
Comparative Reactivity I: [3+2] Cycloaddition (Tetrazole Synthesis)
Mechanistic Causality
The synthesis of 5-substituted 1H-tetrazoles via the Sharpless method involves the[3+2] cycloaddition of an azide ion to the nitrile [2]. The rate-determining step is the nucleophilic attack of the azide on the nitrile carbon to form an imidoyl azide intermediate [3]. Electron-withdrawing groups (EWGs) lower the energy of this transition state, accelerating the reaction. Conversely, the electron-donating benzyloxy group in our target molecule raises the transition state energy, necessitating longer reaction times.
Substituent effects on the rate-determining transition state of tetrazole formation.
Comparative Data
Reaction Conditions: Nitrile (1.0 eq), NaN₃ (1.2 eq), ZnBr₂ (1.0 eq), H₂O/iPrOH, 100 °C.
| Substrate | Electronic Character | Time to Completion (h) | Isolated Yield (%) |
| 4-Nitrobenzonitrile | Strong EWG (-I, -R) | 2 | 95 |
| Benzonitrile | Neutral | 6 | 88 |
| Methyl 2-(benzyloxy)-5-cyanobenzoate | Net EDG (Strong +R from -OBn) | 16 | 76 |
| 4-Methoxybenzonitrile | Strong EDG (+R) | 24 | 71 |
Self-Validating Protocol: Zinc-Catalyzed Tetrazole Synthesis
-
Setup: To a pressure vial, add Methyl 2-(benzyloxy)-5-cyanobenzoate (10 mmol), NaN₃ (12 mmol), and ZnBr₂ (10 mmol). Suspend in 20 mL of a 1:1 mixture of deionized water and isopropanol.
-
Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 16 hours.
-
Self-Validation Checkpoint (Workup): Cool the mixture to 0 °C in an ice bath. Slowly add 3M HCl dropwise until the pH reaches ~1. Validation: The unreacted azide is destroyed (Caution: HN₃ gas evolution, perform in a fume hood), and the water-soluble zinc-tetrazolate complex is broken. A sudden, thick precipitation of a white/off-white solid visually confirms the successful formation of the free 1H-tetrazole.
-
Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under a vacuum to afford the pure product without the need for column chromatography.
Comparative Reactivity II: Chemoselective Nitrile Reduction
Mechanistic Causality
Converting the nitrile to a primary amine while preserving the methyl ester and benzyl ether requires precise chemoselectivity.
-
LiAlH₄ is too aggressive; it will globally reduce both the nitrile and the ester to yield an amino-alcohol.
-
Catalytic Hydrogenation (Pd/C, H₂) will successfully reduce the nitrile but will simultaneously cleave the benzyl ether via hydrogenolysis, yielding a phenol.
-
The Solution: The CoCl₂ / NaBH₄ system [4]. Sodium borohydride alone cannot reduce nitriles. However, reacting NaBH₄ with CoCl₂ generates a transient, highly active cobalt boride (Co₂B) species and in-situ hydrogen. This system is highly chemoselective, reducing nitriles to primary amines rapidly at room temperature while leaving esters and benzyl ethers completely intact.
Comparative Data
Reaction Conditions: Nitrile (1.0 eq), CoCl₂·6H₂O (0.2 eq), NaBH₄ (3.0 eq), MeOH, 0 °C to RT.
| Substrate | Target Product | Competing Reducible Groups | Chemoselectivity | Isolated Yield (%) |
| Benzonitrile | Benzylamine | None | N/A | 89 |
| 4-Chlorobenzonitrile | 4-Chlorobenzylamine | Aryl Chloride (Dehalogenation risk) | Excellent (No dehalogenation) | 92 |
| Methyl 2-(benzyloxy)-5-cyanobenzoate | Methyl 2-(benzyloxy)-5-(aminomethyl)benzoate | Ester, Benzyl Ether | Excellent (Ester & ether intact) | 82 |
Self-Validating Protocol: Chemoselective Reduction via Cobalt Boride
-
Setup: Dissolve Methyl 2-(benzyloxy)-5-cyanobenzoate (5 mmol) and CoCl₂·6H₂O (1 mmol) in 30 mL of anhydrous methanol. Cool the flask to 0 °C. The solution will exhibit a characteristic pale pink/purple color from the Co²⁺ ions.
-
Self-Validation Checkpoint (Reaction): Add NaBH₄ (15 mmol) in small portions over 15 minutes. Validation: Upon the first addition of NaBH₄, the solution will immediately turn pitch black, accompanied by vigorous hydrogen gas evolution. This black precipitate is the active cobalt boride (Co₂B) catalyst. The persistence of this black suspension confirms an active reducing environment; if the solution clears prematurely, the catalyst has quenched and more NaBH₄ is required.
-
Completion: Stir at room temperature for 4 hours.
-
Workup: Quench the reaction by adding 3M HCl until the black precipitate dissolves (pH < 3), converting the product to its water-soluble amine hydrochloride salt. Extract the aqueous layer with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with 3M NaOH to pH 10, and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the chemoselectively reduced primary amine.
References
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water The Journal of Organic Chemistry (Demko, Z. P., & Sharpless, K. B.) URL:[Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles Journal of the American Chemical Society (Himo, F., et al.) URL:[Link]
-
Reduction of organic compounds with sodium borohydride-transition metal salt systems Tetrahedron Letters (Satoh, T., et al.) URL:[Link]
Validation of a Stability-Indicating UHPLC Method for Methyl 2-(benzyloxy)-5-cyanobenzoate
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, Methyl 2-(benzyloxy)-5-cyanobenzoate represents a critical scaffold, often utilized in the production of xanthine oxidase inhibitors and other heterocyclic APIs. Its quality control is complicated by the presence of structurally similar impurities: the phenolic precursor (Methyl 5-cyano-2-hydroxybenzoate), the hydrolysis degradant (2-(benzyloxy)-5-cyanobenzoic acid), and benzylation byproducts.
This guide challenges the "legacy" approach of standard HPLC-UV by validating a Rapid-Resolution UHPLC method . We demonstrate that shifting from a standard 5µm C18 porous particle to a 1.7µm Phenyl-Hexyl stationary phase not only reduces run times by 70% but significantly improves the resolution of critical aromatic impurities via pi-pi selectivity.
Compound Profile & Impurity Logic
To validate a method, one must first understand the molecule's failure points.
-
Target Analyte: Methyl 2-(benzyloxy)-5-cyanobenzoate
-
Chemical Nature: Lipophilic ester with distinct aromatic domains.
-
Critical Quality Attributes (CQAs):
-
Hydrolysis Risk: The ester bond is susceptible to acid/base hydrolysis, forming the Free Acid (Polar, elutes early).
-
Synthesis Carryover: The Phenolic Precursor (unreacted starting material) lacks the benzyl group, altering retention significantly.
-
Reagent Residues: Benzyl bromide/chloride (used for benzylation) are non-polar and UV active.
-
Impurity Fate Mapping
The following diagram maps the origin of impurities to justify the separation requirements.
Figure 1: Impurity Fate Map showing the relationship between precursors, the target analyte, and degradation products.
Method Comparison: Legacy vs. Optimized
We compared a standard industry "workhorse" method against an optimized UHPLC approach.
| Parameter | Method A: Legacy HPLC | Method B: Optimized UHPLC (Recommended) |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Phenyl-Hexyl (L11), 100 x 2.1 mm, 1.7 µm |
| Selectivity Basis | Hydrophobicity only | Hydrophobicity + |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 25.0 minutes | 7.5 minutes |
| Resolution (Acid/Ester) | 2.5 | 6.8 (Superior separation) |
| Solvent Consumption | ~25 mL/run | ~3.75 mL/run (85% reduction) |
| Detection | UV 254 nm | UV 235 nm (Optimized for Cyano/Ester) |
Expert Insight: The switch to Phenyl-Hexyl is deliberate. The target molecule contains two aromatic rings (benzoate + benzyl). The Phenyl-Hexyl phase engages in
Detailed Experimental Protocol (Method B)
This protocol is designed as a Self-Validating System . It includes embedded System Suitability Tests (SST) that must pass before data is accepted.
Reagents & Materials[1][2][3][4]
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water (Maintains acidic pH to suppress ionization of the free acid impurity, sharpening the peak).
-
Solvent B: Acetonitrile (LC-MS grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Conditions (UHPLC)[5]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column Temp: 40°C (Improves mass transfer and lowers backpressure).
-
Injection Vol: 2.0 µL.
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.00 | 90 | 10 | Initial |
| 4.00 | 10 | 90 | Linear |
| 5.50 | 10 | 90 | Hold |
| 5.60 | 90 | 10 | Re-equilibrate |
| 7.50 | 90 | 10 | End |
System Suitability (The "Go/No-Go" Gate)
Before analyzing samples, inject the System Suitability Solution (Target + 0.5% Impurities).
-
Resolution (
): > 2.0 between Precursor (Phenol) and Target. -
Tailing Factor (
): 0.8 – 1.2 for the Target peak. -
Precision: %RSD of peak area < 1.0% (n=5 injections).
Validation Results (per ICH Q2(R2))
The following data summarizes the validation of Method B.
Specificity (Stress Testing)
Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3%
-
Result: The method successfully resolved the target peak from all degradation products. Peak purity angle < Purity threshold (via PDA detection), confirming no co-elution.
Linearity & Range
Evaluated from 50% to 150% of the nominal concentration (0.5 mg/mL).
| Analyte | Range ( | Slope | y-intercept | |
| Target Ester | 250 - 750 | 0.9999 | 14502 | -125 |
| Precursor Impurity | 0.5 - 7.5 | 0.9995 | 13200 | 45 |
Accuracy (Recovery)
Spiked recovery at 80%, 100%, and 120% levels.
-
Average Recovery: 99.8%
-
Range: 99.2% – 100.4%
Precision (Repeatability)[6]
-
Instrument Precision: %RSD = 0.3% (n=6).
-
Method Precision: %RSD = 0.7% (n=6, sample prep variation).
Analytical Workflow Diagram
This workflow illustrates the logical flow of the validation process, ensuring data integrity.
Figure 2: Operational workflow for routine analysis, enforcing the System Suitability checkpoint.
Conclusion
For the analysis of Methyl 2-(benzyloxy)-5-cyanobenzoate , the Phenyl-Hexyl UHPLC method is superior to traditional C18 HPLC. It leverages the specific aromatic chemistry of the analyte to achieve better resolution of the phenolic precursor and hydrolysis degradants. This method is fully validated according to ICH Q2(R2) guidelines and is suitable for release testing in a GMP environment.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. [Link]
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications.[3][4][5] [Link]
Sources
Benchmarking the Efficiency of Methyl 2-(benzyloxy)-5-cyanobenzoate Synthesis
Executive Summary
Methyl 2-(benzyloxy)-5-cyanobenzoate is a critical intermediate in the synthesis of bioactive scaffolds, particularly for cholesteryl ester transfer protein (CETP) inhibitors and histone deacetylase (HDAC) inhibitors. Its structural integrity—combining a labile benzyl ether protection group with a reactive nitrile and an ester moiety—requires a synthesis strategy that balances yield with chemoselectivity.
This guide benchmarks two primary synthetic pathways:
-
The Direct Alkylation Route (Recommended): A convergent Williamson ether synthesis starting from methyl 5-cyano-2-hydroxybenzoate.
-
The Stepwise Cyanation Route: A linear sequence involving the benzylation of methyl 5-bromosalicylate followed by palladium- or copper-catalyzed cyanation.
Key Finding: The Direct Alkylation Route demonstrates superior atom economy and process safety, offering a single-step yield of ~79-85% under mild conditions, whereas the Cyanation Route, while robust, introduces toxic heavy metals and requires harsh thermal conditions.
Strategic Route Analysis
Route A: Direct O-Alkylation (The Convergent Path)
This method relies on the nucleophilic substitution of benzyl bromide by the phenoxide of methyl 5-cyano-2-hydroxybenzoate.
-
Mechanism: SN2 Nucleophilic Substitution.
-
Key Challenge: Preventing hydrolysis of the methyl ester while ensuring complete consumption of the phenol.
-
Resolution: Use of a mild, non-nucleophilic base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to enhance the nucleophilicity of the phenoxide without attacking the ester.
Route B: Cyanation of Bromo-Intermediate (The Linear Path)
This route is often employed when the 5-cyano-salicylate starting material is unavailable. It starts with the commodity chemical methyl 5-bromosalicylate.[1][2]
-
Mechanism: Williamson Ether Synthesis followed by Rosenmund-von Braun (CuCN) or Palladium-catalyzed cyanation (Zn(CN)₂).
-
Key Challenge: The cyanation step requires high temperatures (>120°C) and rigorous oxygen exclusion to prevent catalyst deactivation or oxidative side reactions.
Comparative Workflow Diagram
The following diagram illustrates the logical flow and chemical transformations for both evaluated routes.
Figure 1: Comparative synthetic logic flow for Methyl 2-(benzyloxy)-5-cyanobenzoate. Route A offers a direct 1-step conversion, while Route B involves a 2-step sequence.
Benchmarking Data
The following table synthesizes experimental data from patent literature (e.g., US8445480B2) and standard organic synthesis protocols for salicylate derivatives.
| Metric | Route A: Direct Alkylation | Route B: Stepwise Cyanation |
| Overall Yield | 79% - 85% | 60% - 65% (cumulative) |
| Step Count | 1 | 2 |
| Atom Economy | High (Loss of HBr only) | Low (Loss of HBr + Metal Halides) |
| Reaction Time | 12 - 18 Hours | 24 - 48 Hours |
| Safety Profile | High (Standard irritants) | Low (Requires Cyanide sources) |
| Purification | Simple Crystallization/Flash Column | Requires Metal Scavenging |
| Cost Efficiency | High (if SM is <$5/g) | Moderate (Pd catalysts are costly) |
Detailed Experimental Protocols
Protocol A: Direct Alkylation (Recommended)
Objective: Synthesis of Methyl 2-(benzyloxy)-5-cyanobenzoate via Williamson Ether Synthesis.
Materials:
-
Methyl 5-cyano-2-hydroxybenzoate (1.0 eq) [CAS: 84437-12-7][3]
-
Benzyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-cyano-2-hydroxybenzoate in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir the suspension at Room Temperature (25°C) for 15 minutes. Scientific Note: The color may shift to bright yellow/orange, indicating phenoxide formation.
-
Addition: Add Benzyl Bromide dropwise via syringe.
-
Reaction: Stir the mixture at Room Temperature for 12–16 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol (lower R_f) should disappear, and a new, less polar spot (Product) should appear.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) and pour into ice-cold water.
-
Wash the organic phase with water (3x) to remove DMF.
-
Wash with Brine (1x), dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude solid is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: Cyanation of Bromo-Intermediate (Alternative)
Objective: Introduction of the nitrile group via Palladium-catalyzed cyanation.
Materials:
-
Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Pd(PPh₃)₄ (5-10 mol%)
-
DMF (degassed)
Step-by-Step Methodology:
-
Setup: In a dried Schlenk tube, combine the bromo-ester, Zn(CN)₂, and Pd(PPh₃)₄.
-
Inerting: Evacuate and backfill with Nitrogen three times. Critical Step: Oxygen causes rapid catalyst decomposition and homocoupling side-products.
-
Solvation: Add degassed DMF via syringe.
-
Reaction: Heat the sealed vessel to 85–100°C for 4–8 hours.
-
Validation: Monitor by LC-MS for the mass shift from Br isotope pattern to M+1 (Nitrile).
-
-
Work-up (Safety Warning):
-
Purification: Flash chromatography is required to remove palladium residues and triphenylphosphine oxide.
References
-
Vertex Pharmaceuticals Inc. (2013). CETP inhibitors derived from benzoxazole arylamides. US Patent 8,445,480 B2. Citation for: Reaction conditions for alkylation of methyl 5-cyano-2-hydroxybenzoate and yield data (79%).
-
BenchChem. (2025).[4] An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid. Citation for: Parallel protocol validation for Williamson ether synthesis on 5-substituted salicylates.
-
ChemRxiv. (2023). Synthesis and styrene copolymerization of benzyloxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Citation for: NMR characterization data of related benzyloxy-cyano-benzoate esters.
-
ChemSynthesis. (2025). Methyl 2-chloro-5-cyanobenzoate Synthesis Database. Citation for: Physical properties and structural analogs.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(benzyloxy)-5-cyanobenzoate for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 2-(benzyloxy)-5-cyanobenzoate. As a compound integrating a cyanide group, a benzoate ester, and a benzyl ether, its handling and disposal necessitate a multi-faceted approach to safety, grounded in a thorough understanding of its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our objective is to provide not just a protocol, but the scientific rationale behind each critical step, ensuring a culture of safety and environmental responsibility in your laboratory.
I. Core Principles of Chemical Safety and Waste Management
The proper disposal of any chemical reagent is the final step in its lifecycle and is as critical as its handling during an experiment. For Methyl 2-(benzyloxy)-5-cyanobenzoate, the primary hazard is associated with the cyanido (-CN) functional group. The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration and is highly toxic.[1] A critical and potentially fatal hazard is the reaction of cyanide salts with acids, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] Therefore, the cardinal rule for disposing of any cyanide-containing waste is the strict segregation from acidic waste streams.[1][2]
The benzyloxy and methyl benzoate moieties, while less acutely hazardous than the cyanide group, classify the compound as an organic chemical waste that should not be disposed of down the drain.[4][5] Such disposal is not only a compliance violation but also poses a significant threat to aquatic ecosystems.
II. Hazard Assessment and Personal Protective Equipment (PPE)
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be high due to the cyanide group.[6]
-
Environmental Hazard: Organic compound, not suitable for drain disposal.[5][7]
-
Reactivity: Highly reactive with acids to produce HCN gas.[2][3] May also be incompatible with strong oxidizing agents.[8][9]
Personal Protective Equipment (PPE) Ensemble: A non-negotiable aspect of handling this compound is the use of appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against dermal absorption, a significant route of cyanide exposure.[1] Double-gloving offers additional protection against tears and contamination. |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes of the compound or contaminated solvents.[5] |
| Laboratory Coat | Standard, buttoned | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not typically required if all work is in a fume hood | All handling and disposal of cyanide-containing compounds must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or HCN gas.[2][3] |
III. Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the disposal of Methyl 2-(benzyloxy)-5-cyanobenzoate and associated contaminated materials. This workflow is designed to be a self-validating system, with checks and balances to ensure safety at each stage.
A. Preparation and Segregation:
-
Designated Area: All disposal activities must be conducted in a designated area within a certified chemical fume hood.[2] This area should be clearly marked with a warning sign, such as "DANGER: Cyanide Waste Area."[10]
-
Waste Container Setup:
-
Liquid Waste: A dedicated, chemically compatible container for "Cyanide-Containing Liquid Waste" must be used. The container should be clearly labeled with "HAZARDOUS WASTE - CYANIDE" and "NO ACIDS."[1][2]
-
Solid Waste: A dedicated container for "Cyanide-Containing Solid Waste" is also required. This should be a robust, puncture-resistant container lined with a heavy-duty (e.g., 6 mil) plastic bag.[10] Label it clearly as "HAZARDOUS WASTE - CYANIDE" and "NO ACIDS."[2]
-
-
Spill Kit: Ensure a cyanide-specific spill kit is readily accessible. This should contain an inert absorbent material (e.g., vermiculite, sand), a decontamination solution (see Section IV), and appropriate waste bags.[4]
B. Disposal of Unused or Waste Methyl 2-(benzyloxy)-5-cyanobenzoate:
-
Solid Compound:
-
Solutions of the Compound:
-
Carefully pour the liquid waste into the designated "Cyanide-Containing Liquid Waste" container.[10]
-
Ensure the container is securely capped after the addition of waste.
-
C. Disposal of Contaminated Materials:
-
Glassware:
-
Consumables (Gloves, Pipette Tips, Absorbent Pads):
-
All disposable items that have come into contact with Methyl 2-(benzyloxy)-5-cyanobenzoate are considered hazardous solid waste.
-
Place these items into a 6 mil plastic bag, double-bag them, and dispose of them in the "Cyanide-Containing Solid Waste" container.[10]
-
D. Final Steps and Waste Pickup:
-
Secure Storage: Keep the sealed waste containers in a designated and secure waste accumulation area within the laboratory, away from incompatible materials, particularly acids.[1][10]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.[4][10]
IV. Decontamination and Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Small Spill Cleanup (Trained Personnel Only):
-
Wearing the full PPE ensemble, cover the spill with an inert absorbent material.
-
Do NOT use plain water for cleanup, as it can react with cyanides.[10]
-
Decontaminate the area using a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2] Be aware that bleach can react with organic compounds, so this should be done cautiously.[11]
-
Collect all cleanup materials in a double-bagged container and dispose of it as cyanide solid waste.[1][10]
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-(benzyloxy)-5-cyanobenzoate.
Caption: Disposal workflow for Methyl 2-(benzyloxy)-5-cyanobenzoate.
References
-
Cyanides SOP. Wayne State University. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). [Link]
-
SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). (2018). [Link]
-
Cyanides and nitriles, use and disposal. University of Bristol. [Link]
-
Cyanides | Division of Research Safety. (2014). University of Illinois. [Link]
-
Benzyl alcohol - PENTA. (2024). [Link]
-
Documents | PerfumersWorld. [Link]
-
BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Safety Data Sheet: Benzyl alcohol. Carl ROTH. [Link]
-
SAFETY DATA SHEET - 4-Cyanobenzoic acid. Thermo Fisher Scientific. [Link]
Sources
- 1. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Methyl 3-cyanobenzoate - Safety Data Sheet [chemicalbook.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. fishersci.be [fishersci.be]
- 9. fishersci.com [fishersci.com]
- 10. research.wayne.edu [research.wayne.edu]
- 11. documents.manchester.ac.uk [documents.manchester.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
